KRFK
Description
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Properties
CAS No. |
162290-78-0 |
|---|---|
Molecular Formula |
C27H47N9O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
WJJRVOBCSVZNET-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
KRFK peptide mechanism of action in TGF-β activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KRFK (Lys-Arg-Phe-Lys) has emerged as a significant modulator of Transforming Growth Factor-β (TGF-β) signaling. Derived from the matricellular protein Thrombospondin-1 (TSP-1), this compound plays a crucial role in the activation of latent TGF-β, a key cytokine involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of TGF-β activation is implicated in various pathologies, including fibrosis and cancer. This technical guide provides an in-depth overview of the mechanism of action of the this compound peptide in TGF-β activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action: this compound-Mediated Activation of Latent TGF-β
TGF-β is synthesized and secreted in a latent, inactive form, non-covalently associated with the Latency-Associated Peptide (LAP). This latent complex prevents TGF-β from binding to its cell surface receptors. The activation of latent TGF-β is a critical regulatory step in controlling its biological activity.
The this compound peptide, originating from the TSP-1 molecule, acts as a direct activator of latent TGF-β.[1][2][3][4] The established mechanism involves a competitive binding process:
-
Interaction with LAP: The this compound peptide specifically binds to a Leu-Ser-Lys-Leu (LSKL) sequence located within the N-terminus of the LAP.[1][2][3]
-
Disruption of Latency: This binding competitively interferes with the intramolecular interaction between the LSKL sequence on LAP and a corresponding Arg-Lys-Pro-Lys (RKPK) sequence on the mature TGF-β molecule. This intramolecular interaction is essential for maintaining the latency of the TGF-β complex.
-
Release of Active TGF-β: By disrupting this latency-maintaining interaction, this compound induces a conformational change in the latent complex, leading to the release of the mature, biologically active TGF-β.
-
Receptor Binding and Signaling: The liberated TGF-β is then free to bind to its cell surface receptors (TβRI and TβRII), initiating downstream signaling cascades, primarily through the Smad pathway.
This mechanism of action is independent of the TSP-1 receptors, such as CD36 and CD47.[1]
Quantitative Data
While the qualitative mechanism of this compound-mediated TGF-β activation is well-documented, specific quantitative data on binding affinities and activation potency from publicly available literature is limited. The following tables summarize the available semi-quantitative and related quantitative data.
| Parameter | Description | Value | Assay System | Reference |
| TGF-β Activation | This compound (50 µM) treatment for 24 hours significantly increases the percentage of active TGF-β in the supernatant of TSP-1-deficient bone marrow-derived dendritic cells (BMDCs). | Statistically significant increase compared to control peptide (KQFK). | Cell-based TGF-β bioassay using MFB-F11 reporter cells. | [3] |
| Inhibition of this compound-LAP Interaction | A 1000-fold molar excess of this compound peptide completely inhibits the binding between LAP and thrombospondin-1. | Complete Inhibition | Co-immunoprecipitation | |
| Inhibition of TGF-β Activation by LSKL Analog | A tripeptide derived from LSKL, SRI-31277, inhibits TSP-1-mediated TGF-β activation. | pIC50 = 8.28 nM | Not specified | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound and LAP Interaction
This protocol is designed to qualitatively assess the binding interaction between the this compound peptide and the Latency-Associated Peptide (LAP).
Materials:
-
Cell lysate containing LAP (or recombinant LAP)
-
This compound peptide and a negative control peptide (e.g., KRAK)
-
Anti-LAP antibody
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with protease inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and Western blot apparatus
Procedure:
-
Lysate Preparation: Prepare cell lysate containing the LAP protein using the Co-IP Lysis/Wash Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads using a magnetic stand.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-LAP antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Competitive Binding:
-
In separate tubes, pre-incubate the lysate with an excess of this compound peptide or the control peptide for 1 hour at 4°C before adding the anti-LAP antibody.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody against a component of the complex other than the one used for immunoprecipitation (if applicable) or by silver staining to visualize the co-precipitated proteins. A reduction in the LAP band in the presence of this compound compared to the control peptide indicates competitive binding.
-
MFB-F11 Cell-Based Bioassay for Measuring Active TGF-β
This bioassay utilizes a mink lung epithelial cell line (MFB-F11) stably transfected with a TGF-β-responsive reporter gene (e.g., secreted alkaline phosphatase - SEAP) to quantify the amount of active TGF-β.
Materials:
-
MFB-F11 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
Samples containing latent TGF-β (e.g., cell culture supernatant)
-
This compound peptide
-
Recombinant active TGF-β1 (for standard curve)
-
SEAP detection reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MFB-F11 cells in a 96-well plate at a density of 4 x 10^4 cells/well in complete culture medium and incubate overnight.
-
Sample Preparation:
-
Prepare a standard curve using serial dilutions of recombinant active TGF-β1 in serum-free medium.
-
Prepare experimental samples by treating cells that secrete latent TGF-β with the this compound peptide at various concentrations in serum-free medium. Include a negative control (e.g., vehicle or an inactive peptide).
-
-
Cell Treatment:
-
Wash the MFB-F11 cells once with serum-free medium.
-
Add the prepared standards and experimental samples to the wells.
-
Incubate for 24-48 hours.
-
-
Quantification of Active TGF-β:
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant according to the manufacturer's instructions for the SEAP detection reagent.
-
Quantify the concentration of active TGF-β in the experimental samples by interpolating from the standard curve.
-
TGF-β Signaling Luciferase Reporter Assay
This assay measures the activation of the TGF-β signaling pathway downstream of receptor activation, typically by quantifying the activity of a luciferase reporter gene driven by a Smad-responsive promoter element.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing Smad-binding elements (SBEs)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound peptide
-
Source of latent TGF-β (e.g., conditioned media from a specific cell line)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Treatment:
-
After 24 hours, replace the medium with serum-free medium.
-
Add the source of latent TGF-β along with different concentrations of the this compound peptide. Include appropriate controls (no peptide, inactive peptide).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry:
-
Measure the firefly luciferase activity in the cell lysate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the normalized luciferase activity for each condition (Firefly/Renilla).
-
Plot the normalized luciferase activity against the concentration of the this compound peptide to determine the dose-response relationship.
-
Visualizations
Signaling Pathway of this compound-Mediated TGF-β Activation
Caption: this compound peptide induces TGF-β activation by disrupting the latent complex.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating this compound and LAP interaction via Co-IP.
Experimental Workflow for MFB-F11 Bioassay
Caption: Workflow for quantifying active TGF-β using the MFB-F11 bioassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation [mdpi.com]
- 5. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
The KRFK Sequence and its Role in Modulating TGF-β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer.[2] A key control point in this pathway is the activation of the latent TGF-β complex. This guide provides an in-depth exploration of the KRFK sequence, a peptide motif derived from Thrombospondin-1 (TSP-1), and its pivotal role in initiating TGF-β signaling. We will delve into the molecular interactions, quantitative aspects of the pathway, and detailed experimental protocols to investigate this mechanism, providing a comprehensive resource for researchers and drug development professionals.
The this compound Sequence: A Molecular Switch for TGF-β Activation
TGF-β is secreted from cells in an inactive, or latent, form. This latent complex consists of the mature TGF-β dimer non-covalently associated with the Latency-Associated Peptide (LAP).[3][4] Activation requires the dissociation of LAP to expose the receptor-binding sites on the mature TGF-β. One of the key physiological activators of this process is Thrombospondin-1 (TSP-1), a matricellular protein.[3]
The activation of latent TGF-β by TSP-1 is mediated by a specific four-amino-acid sequence, this compound (Lysine-Arginine-Phenylalanine-Lysine), located within the type 1 repeats of TSP-1.[3][5] This this compound sequence directly interacts with a complementary LSKL (Leucine-Serine-Lysine-Leucine) motif present in the LAP.[3][6] This binding event is thought to induce a conformational change in the latent complex, leading to the release of the active TGF-β dimer.[7] The liberated TGF-β is then free to bind to its cell surface receptors and initiate downstream signaling.[3] The specificity of this interaction is highlighted by the fact that the peptide LSKL can act as a competitive antagonist, blocking the activation of latent TGF-β by TSP-1 and this compound-containing peptides.[5][8]
The Canonical TGF-β Signaling Pathway
Once activated, TGF-β binds to a heteromeric complex of two types of serine/threonine kinase receptors on the cell surface: the Type II receptor (TβRII) and the Type I receptor (TβRI).[2] Ligand binding induces the formation of a receptor complex where the constitutively active TβRII phosphorylates and activates TβRI.[2] The activated TβRI then propagates the signal intracellularly by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[9]
Phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[9] This complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.[9] This canonical pathway is a central conduit for the diverse cellular responses elicited by TGF-β.
Caption: Activation of latent TGF-β by the this compound sequence and subsequent canonical Smad signaling.
Quantitative Data in TGF-β Signaling
Understanding the quantitative aspects of the TGF-β signaling pathway is crucial for developing predictive models and designing effective therapeutic interventions. The following table summarizes key quantitative parameters, although it is important to note that these values can vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type / Context | Reference |
| This compound-LSKL Interaction | |||
| Binding Affinity (Kd) | Not explicitly reported in the reviewed literature. Can be determined using methods like Surface Plasmon Resonance (SPR). | In vitro peptide interaction | [10] |
| Competitive Inhibition by LSKL | Partial inhibition at 10-100 fold molar excess; Complete inhibition at 1000-fold molar excess. | Co-immunoprecipitation of TSP-1 and LAP | [11] |
| TGF-β Receptor Expression | |||
| TβRI, TβRII, TβRIII | Present | HaCaT human keratinocyte cell line | [12] |
| Smad Protein Abundance | |||
| Smad2 molecules per cell | ~1.5 x 10^6 | PE25 cells (mink lung epithelial cell line derivative) | [1] |
| Smad3/4 and Smad2/4 complexes | Vary by more than 40-fold across cells | Fixed cells (proximity ligation assay) | [13] |
| Signaling Dynamics | |||
| TβRI phosphorylation peak | ~2 minutes after TGF-β stimulation | General | [14] |
| Maximal R-Smad activation | ~30-60 minutes after TGF-β stimulation | General | [14] |
Experimental Protocols
Investigating the role of the this compound sequence in TGF-β signaling requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-LAP Interaction
This protocol is designed to demonstrate the interaction between TSP-1 (containing the this compound sequence) and the Latency-Associated Peptide (LAP).
1. Cell Lysate Preparation:
-
Culture cells (e.g., cells overexpressing TSP-1 or treated with purified TSP-1) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.
3. Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against LAP.
-
For competitive inhibition experiments, pre-incubate the lysate with varying molar excesses of the this compound or a control peptide (e.g., KRAK) before adding the anti-LAP antibody.[11]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation (1,000 x g for 3 minutes at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
6. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against TSP-1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. A band corresponding to the molecular weight of TSP-1 will indicate an interaction with LAP.
TGF-β Bioassay: Mink Lung Epithelial Cell (MLEC) Growth Inhibition Assay
This bioassay measures the biological activity of TGF-β based on its ability to inhibit the proliferation of mink lung epithelial cells (CCL-64).[4]
1. Cell Seeding:
-
Seed MLEC (CCL-64) in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
2. Sample Preparation and Treatment:
-
Prepare serial dilutions of the samples to be tested for TGF-β activity (e.g., cell culture supernatants treated with this compound peptide).
-
Include a standard curve of known concentrations of active TGF-β.
-
Add the samples and standards to the MLEC cultures.
3. Incubation:
-
Incubate the plate for 24-72 hours. The optimal incubation time should be determined empirically.
4. Proliferation Measurement:
-
Assess cell proliferation using a suitable method, such as:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
[³H]-Thymidine Incorporation: Pulse-label the cells with [³H]-thymidine for the last 4-6 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
5. Data Analysis:
-
Plot the absorbance or counts per minute (CPM) against the concentration of the TGF-β standard to generate a standard curve.
-
Determine the concentration of active TGF-β in the unknown samples by interpolating their values from the standard curve.
Western Blotting for Smad2/3 Phosphorylation
This protocol is used to detect the activation of the canonical TGF-β signaling pathway by assessing the phosphorylation of Smad2 and Smad3.
1. Cell Treatment and Lysis:
-
Culture cells (e.g., HaCaT keratinocytes) to ~70-80% confluency.
-
Treat the cells with the this compound peptide or active TGF-β for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
4. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2/3 or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative increase in Smad2/3 phosphorylation upon treatment.
References
- 1. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting | CU Experts | CU Boulder [experts.colorado.edu]
- 3. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of the type-1 repeats of thrombospondin-1 inhibits tumor growth through activation of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A decisive function of transforming growth factor-β/Smad signaling in tissue morphogenesis and differentiation of human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Skin Keratinocytes on Sustained TGF-β Stimulation Reveal Partial EMT Features and Weaken Growth Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
KRFK as a Modulator of Dendritic Cell Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KRFK, derived from thrombospondin-1 (TSP-1), has emerged as a significant modulator of dendritic cell (DC) phenotype. By activating latent transforming growth factor-beta (TGF-β), this compound drives DCs towards a tolerogenic state, characterized by reduced expression of co-stimulatory molecules and a diminished capacity to activate pro-inflammatory T cell responses. This guide provides an in-depth technical overview of the mechanisms of action of this compound on dendritic cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows. This information is intended to support further research into the therapeutic potential of this compound in inflammatory and autoimmune diseases.
Introduction
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their phenotype exists on a spectrum from immunogenic, promoting robust T cell activation and proliferation, to tolerogenic, which can suppress immune responses and promote self-tolerance. The modulation of DC phenotype is a key therapeutic strategy for a variety of immune-mediated disorders.
Thrombospondin-1 (TSP-1) is a matricellular protein known to regulate immune homeostasis, in part through its ability to activate latent TGF-β. The this compound peptide, corresponding to a sequence within TSP-1, has been identified as a key mediator of this TGF-β activation, independent of canonical TSP-1 receptors like CD36 and CD47.[1] This guide focuses on the direct effects of this compound on dendritic cell biology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on bone marrow-derived dendritic cells (BMDCs) from TSP-1 deficient mice. These studies highlight the peptide's ability to activate TGF-β and subsequently alter the expression of critical DC maturation markers.
Table 1: Effect of this compound on TGF-β Activation in TSP-1 Deficient BMDC Supernatants
| Treatment Group | Concentration | Duration | Percentage of Active TGF-β (%) |
| Untreated WT BMDCs | - | 24h | ~25% |
| TSP-1 Deficient BMDCs + KQFK (Control Peptide) | 50 µM | 24h | ~10% |
| TSP-1 Deficient BMDCs + this compound | 50 µM | 24h | ~35% |
Data synthesized from Soriano-Romaní L, et al. 2018.[2][3]
Table 2: Relative Expression of DC Maturation Markers on TSP-1 Deficient BMDCs Treated with this compound
| Marker | Treatment Group | Concentration | Duration | Relative Expression (MFI) vs. Control |
| MHC Class II | This compound | 50 µM | 24h | Significantly Reduced |
| CD40 | This compound | 50 µM | 24h | Significantly Reduced |
| CD80 | This compound | 50 µM | 24h | Significantly Reduced |
| CD86 | This compound | 50 µM | 24h | Significantly Reduced |
MFI: Mean Fluorescence Intensity. Data synthesized from Soriano-Romaní L, et al. 2018.[2][3]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound in dendritic cells and a typical experimental workflow for studying its effects.
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature BMDCs from mouse bone marrow, adapted from standard procedures and the methods described by Soriano-Romaní et al. (2018).
Materials:
-
C57BL/6 or TSP-1 deficient (Thbs1-/-) mice (6-10 weeks old)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF) (20 ng/mL)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
ACK lysis buffer (optional)
-
Sterile dissection tools
-
Petri dishes (100 mm)
-
Cell scraper
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.
-
Place the bones in a petri dish containing sterile PBS on ice.
-
In a sterile tissue culture hood, cut the ends of the bones with sterile scissors.
-
Flush the bone marrow from the bones using a 26-gauge needle and a 10 mL syringe filled with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently pipetting the marrow plugs up and down.
-
(Optional) If red blood cell lysis is required, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes at room temperature, then neutralize with an excess of complete medium.
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium containing 20 ng/mL of rmGM-CSF.
-
Plate the cells in 100 mm petri dishes at a density of 2 x 10^6 cells in 10 mL of medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh complete medium containing 20 ng/mL rmGM-CSF to each plate.
-
On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells.
-
Centrifuge and resuspend the cells in fresh complete medium with 20 ng/mL rmGM-CSF and re-plate onto new petri dishes.
-
On day 8 or 9, the immature BMDCs are ready for use. Non-adherent cells are harvested for experiments.
This compound Treatment and Phenotypic Analysis by Flow Cytometry
Materials:
-
Immature BMDCs (from protocol 4.1)
-
This compound peptide (synthesized, e.g., by GenScript)
-
Control peptide (e.g., KQFK)
-
24-well tissue culture plates
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against mouse:
-
CD11c
-
MHC Class II (I-A/I-E)
-
CD40
-
CD80
-
CD86
-
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest immature BMDCs and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL in 1 mL of complete RPMI-1640 medium with 20 ng/mL rmGM-CSF.
-
Add this compound peptide to the desired final concentration (e.g., 50 µM).
-
In parallel wells, add the control peptide at the same concentration or leave untreated as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect the supernatants for cytokine analysis (e.g., TGF-β ELISA).
-
Gently harvest the cells using a cell scraper and transfer to FACS tubes.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to block non-specific antibody binding.
-
Add the pre-titrated fluorochrome-conjugated antibodies for the markers of interest (CD11c, MHC Class II, CD40, CD80, CD86) and isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Acquire data, gating on the CD11c-positive population to analyze the expression of maturation markers.
Conclusion
The this compound peptide demonstrates a clear capacity to modulate the phenotype of dendritic cells towards a tolerogenic state. This is achieved through the activation of latent TGF-β, leading to the downregulation of key co-stimulatory and antigen-presenting molecules. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies could explore the in vivo efficacy of this compound in various models of autoimmune and inflammatory diseases, as well as delve deeper into the downstream transcriptional changes induced in dendritic cells. The continued exploration of this compound and similar TGF-β activating molecules holds significant promise for the development of novel immunomodulatory therapies.
References
- 1. Induction of tolerogenic dendritic cells by activated TGF-β/Akt/Smad2 signaling in RIG-I-deficient stemness-high human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of TGF-beta signaling in dendritic cell tolerance | Semantic Scholar [semanticscholar.org]
- 3. Synthetic TGF-β Signaling Agonist-Treated Dendritic Cells Induce Tolerogenicity and Antirheumatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The KRFK Peptide: A Technical Guide to its Origin, Discovery, and Mechanism of Action
for Researchers, Scientists, and Drug Development Professionals
Introduction: The KRFK peptide, a tetrapeptide with the sequence Lys-Arg-Phe-Lys, represents a significant advancement in the understanding of transforming growth factor-beta (TGF-β) activation. Derived from the matricellular protein thrombospondin-1 (TSP-1), this peptide has garnered considerable interest for its therapeutic potential, particularly in the realm of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the origin, discovery, and mechanism of action of the this compound peptide, complete with detailed experimental protocols and quantitative data from seminal studies.
Origin and Discovery
The discovery of the this compound peptide is intrinsically linked to the elucidation of the mechanisms by which the pleiotropic cytokine TGF-β is converted from its latent, inactive form to its biologically active state. Early research identified thrombospondin-1 (TSP-1) as a key physiological activator of latent TGF-β.
The seminal work of Schultz-Cherry, Murphy-Ullrich, and their colleagues in the mid-1990s was instrumental in pinpointing the specific region within TSP-1 responsible for this activation. Their research, published in the Journal of Biological Chemistry in 1995, localized the activating function to the type 1 repeats of TSP-1.[1] Through the use of synthetic peptides, they further narrowed down the critical sequence to RFK (Arg-Phe-Lys).[1]
Subsequent investigations by the same research group, detailed in a 1999 publication in the Journal of Biological Chemistry, refined the understanding of this interaction.[2] This study established that the sequence this compound within TSP-1 is a primary site for interaction with the latent TGF-β complex.[2] This discovery marked the formal identification of the this compound peptide as a key player in TGF-β activation.
Mechanism of Action: A Competitive Displacement Model
The this compound peptide activates latent TGF-β through a sophisticated mechanism of competitive displacement, independent of TSP-1 receptors such as CD47 and CD36.[3][4][5] Latent TGF-β is maintained in an inactive state through the non-covalent association of the mature TGF-β dimer with its pro-peptide, known as the latency-associated peptide (LAP). A critical interaction for maintaining this latency is the binding of a Leu-Ser-Lys-Leu (LSKL) sequence within the LAP to a region on the mature TGF-β dimer.[2][6]
The this compound peptide exerts its activating effect by binding directly to the LSKL sequence on the LAP.[2][6] This binding competitively inhibits the interaction between the LSKL sequence and the mature TGF-β, leading to a conformational change in the latent complex. This change exposes the receptor-binding sites on the mature TGF-β, allowing it to bind to its cell surface receptors and initiate downstream signaling.
Key Experimental Data
The following tables summarize quantitative data from pivotal studies investigating the activity of the this compound peptide.
In Vitro Studies
Table 1: Activation of Latent TGF-β in Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | Concentration | Duration | % Active TGF-β (of total) | Reference |
| Control (KQFK peptide) | 50 µM | 24 h | ~10% | [2] |
| This compound peptide | 50 µM | 24 h | ~40% | [2] |
Table 2: Effect of this compound on Dendritic Cell Maturation Markers
| Treatment | Concentration | Duration | Relative CD80 Expression | Relative MHC Class II Expression | Reference |
| Untreated TSP-1 deficient BMDCs | - | - | 1.0 | 1.0 | [2] |
| This compound peptide | 50 µM | 24 h | ~0.6 | No significant change | [2] |
In Vivo Studies
Table 3: Prevention of Ocular Surface Inflammation in TSP-1 Deficient Mice
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Control (vehicle) | 5 µL/eye, daily | Corneal Staining Score (0-15) | Increased over time | [2] |
| This compound peptide | 5 µg in 5 µL/eye, daily | Corneal Staining Score (0-15) | Significantly reduced compared to control | [2] |
| Control (vehicle) | 5 µL/eye, daily | Conjunctival Goblet Cell Density | Decreased over time | [2] |
| This compound peptide | 5 µg in 5 µL/eye, daily | Conjunctival Goblet Cell Density | Preserved compared to control | [2] |
Table 4: Modulation of T-cell Populations in Cervical Lymph Nodes
| Treatment Group | Dosage | % Th1 Cells (IFN-γ+) | % Th17 Cells (IL-17A+) | % Treg Cells (Foxp3+) | Reference |
| Control (KQFK peptide) | 5 µg in 5 µL/eye, daily | ~12% | ~2.5% | ~10% | [2] |
| This compound peptide | 5 µg in 5 µL/eye, daily | ~7% | ~1.5% | ~15% | [2] |
Detailed Experimental Protocols
In Vitro Activation of Latent TGF-β
This protocol is adapted from Soriano-Romaní et al., 2018.[2]
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of TSP-1 deficient mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Peptide Treatment: BMDCs are seeded in 24-well plates. The this compound peptide (or a control peptide such as KQFK) is added to the culture medium at a final concentration of 50 µM.
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
TGF-β ELISA: The concentrations of total and active TGF-β in the supernatants are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The percentage of active TGF-β is calculated as (active TGF-β / total TGF-β) x 100.
In Vivo Treatment of Ocular Inflammation
This protocol is based on the study by Soriano-Romaní et al., 2018, using a TSP-1 deficient mouse model of chronic ocular inflammation.[2]
-
Animal Model: TSP-1 deficient mice on a C57BL/6 background are used. These mice spontaneously develop chronic ocular surface inflammation.
-
Peptide Formulation: The this compound peptide is dissolved in a sterile saline solution to a concentration of 1 mg/mL.
-
Topical Administration: A 5 µL drop of the this compound peptide solution (containing 5 µg of the peptide) is administered topically to the ocular surface of one eye of each mouse daily. The contralateral eye may receive a control solution.
-
Treatment Duration: The treatment is carried out for a predefined period, for example, 4 weeks.
-
Assessment of Ocular Surface Inflammation:
-
Corneal Staining: Corneal epithelial barrier function is assessed by staining with fluorescein and scoring the degree of punctate staining on a scale of 0-15.
-
Goblet Cell Density: After the treatment period, mice are euthanized, and conjunctival tissues are collected for histological analysis. Goblet cell density is determined by Periodic acid-Schiff (PAS) staining and counting the number of PAS-positive cells per unit area.
-
-
Flow Cytometry Analysis of Lymph Node Cells:
-
Lymph Node Isolation: Cervical lymph nodes are harvested at the end of the study.
-
Cell Suspension: Single-cell suspensions are prepared from the lymph nodes.
-
T-cell Staining: The cells are stained with fluorescently labeled antibodies against CD4, IFN-γ (for Th1 cells), IL-17A (for Th17 cells), and Foxp3 (for regulatory T cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of each T-cell subpopulation.
-
Conclusion
The discovery of the this compound peptide has provided a valuable tool for both studying the intricate process of TGF-β activation and for developing novel therapeutic strategies. Its ability to activate latent TGF-β in a targeted manner, independent of broader TSP-1 interactions, opens avenues for the treatment of chronic inflammatory conditions where localized immunosuppression is desirable. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to further explore the potential of this promising peptide.
References
- 1. Regulation of transforming growth factor-beta activation by discrete sequences of thrombospondin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [shop.labclinics.com]
- 6. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between the KRFK Peptide and the LSKL Sequence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the KRFK peptide and the LSKL sequence, a critical mechanism in the activation of latent Transforming Growth Factor-Beta (TGF-β). This document details the underlying signaling pathway, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and explores its therapeutic implications.
Executive Summary
The activation of latent TGF-β is a pivotal regulatory point in numerous physiological and pathological processes, including immune regulation, fibrosis, and tumorigenesis. A key mechanism for this activation is mediated by the matricellular protein Thrombospondin-1 (TSP-1). The specific sequence Lys-Arg-Phe-Lys (this compound) within TSP-1 interacts with the Leu-Ser-Lys-Leu (LSKL) sequence found in the Latency-Associated Peptide (LAP) of the latent TGF-β complex. This interaction induces a conformational change that releases the active TGF-β cytokine. Understanding and manipulating this interaction holds significant therapeutic potential for a variety of diseases. This guide serves as a technical resource for researchers aiming to investigate and target the this compound-LSKL axis.
Mechanism of Interaction and Signaling
The interaction between this compound and LSKL is a competitive displacement mechanism. In its latent form, the active TGF-β dimer is non-covalently bound to LAP. This latency is maintained, in part, by an interaction between an Arg-Lys-Pro-Lys (RKPK) sequence in the mature TGF-β and the LSKL sequence on LAP.[1][2]
The this compound peptide, originating from the type 1 repeats of TSP-1, competes with the RKPK sequence for binding to the LSKL motif on LAP.[1][2] When TSP-1's this compound sequence binds to LAP's LSKL sequence, it displaces the mature TGF-β, causing its release in a biologically active form.[3][4] The liberated TGF-β is then free to bind to its cell surface receptors (TGF-βR I and II), initiating downstream signaling cascades, primarily through the phosphorylation of Smad proteins.
This activation mechanism is crucial in contexts where integrin-mediated activation is not predominant, such as with the TGF-β2 isoform, whose LAP does not contain the RGD sequence necessary for integrin binding.[1]
Quantitative Data on Inhibition
While direct binding affinity constants (Kd) for the this compound-LSKL peptide interaction are not prominently reported in the literature, the inhibitory activity of LSKL-derived peptides against TSP-1-mediated TGF-β activation has been quantified. This data is crucial for developing competitive antagonists.
| Compound ID / Name | Description | Assay Type | Parameter | Value | Reference |
| SRI-31277 (Compound 1) | A tripeptide derived from LSKL. | ELISA-based TGF-β activation assay | pIC₅₀ | 8.28 nM | [5] |
| Compound 31 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 92% at 50 pM | [5] |
| Compound 32 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 96% at 50 pM | [5] |
| Compound 33 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 97% at 50 pM | [5] |
| Compound 36 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 95% at 50 pM | [5] |
Note: The pIC₅₀ value represents the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocols
Investigating the this compound-LSKL interaction requires a combination of techniques to demonstrate binding, characterize affinity, and measure functional outcomes (TGF-β activation).
Co-Immunoprecipitation (Co-IP) to Demonstrate Binding
Principle: This protocol is used to show a direct physical interaction between two proteins (or a protein and a peptide) within a complex. Here, an antibody against the LAP protein is used to pull down the entire latent TGF-β complex. If TSP-1 (containing this compound) is bound, it will be pulled down as well, which can be detected by Western blotting. The competitive nature of the interaction can be shown by adding excess LSKL peptide, which should prevent the co-precipitation of TSP-1.
Detailed Methodology:
-
Preparation of Lysate:
-
Culture cells known to secrete latent TGF-β and TSP-1.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Competitive Inhibition (Optional):
-
Divide the lysate into three tubes: (1) No inhibitor control, (2) LSKL peptide (e.g., 10-100 µM), (3) Scrambled control peptide (e.g., SLLK).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-LAP antibody to each tube of cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads or agarose slurry to each tube.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of cold lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TSP-1 (to detect the co-precipitated protein) and a primary antibody against LAP (to confirm the pulldown).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Affinity Chromatography
Principle: This method confirms a direct interaction by immobilizing one binding partner (this compound peptide) on a solid support and assessing the ability of the other partner (LAP) to bind to it from a solution. Specificity is demonstrated by eluting the bound protein with a solution of the competitive peptide (LSKL).
Detailed Methodology:
-
Column Preparation:
-
Synthesize the this compound peptide with a terminal cysteine or amine group.
-
Covalently couple the this compound peptide to an activated resin (e.g., SulfoLink™ Coupling Resin for cysteine-containing peptides or NHS-activated agarose for amine-containing peptides) according to the manufacturer's protocol to create a this compound-affinity column.
-
Equilibrate the column with a suitable binding buffer (e.g., PBS, pH 7.4).
-
-
Binding:
-
Load a solution containing purified recombinant LAP (or a cell lysate known to contain LAP) onto the this compound-affinity column.
-
Allow the solution to pass through the column slowly to facilitate binding.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column extensively with 5-10 column volumes of binding buffer to remove all non-specifically bound proteins.
-
Collect the wash fractions.
-
-
Elution:
-
Specific Elution: Elute the bound LAP by applying a solution of the LSKL peptide (e.g., 10-100 µM in binding buffer) to the column. This will competitively displace the bound LAP.
-
Non-specific Elution (Control): Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to strip all bound proteins.
-
Collect the elution fractions in separate tubes. Neutralize the low pH fractions immediately with 1 M Tris, pH 8.5.
-
-
Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Coomassie staining or Western blot using an anti-LAP antibody.
-
A strong band for LAP in the LSKL-eluted fractions and its absence in the flow-through confirms a specific interaction.
-
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-LSKL interaction in solution without requiring labeling.
Detailed Methodology:
-
Sample Preparation:
-
Synthesize or purchase highly pure this compound and LSKL peptides (>95% purity).
-
Accurately determine the concentration of both peptide stocks.
-
Prepare both peptide solutions in the exact same buffer (e.g., degassed PBS, pH 7.4) to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument cells.
-
Load the LSKL peptide solution into the sample cell (typically at a concentration 10-20x the expected Kd).
-
Load the this compound peptide solution into the injection syringe (typically at a concentration 10-15x that of the LSKL in the cell).
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 subsequent injections.
-
Perform the titration, injecting the this compound peptide into the LSKL solution. The instrument will measure the minute heat changes after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound peptide from the syringe into the buffer alone (in the sample cell) to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of this compound to LSKL.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Therapeutic Implications and Future Directions
The competitive inhibition of the this compound-LSKL interaction is a promising therapeutic strategy. By preventing TSP-1-mediated TGF-β activation, LSKL-based peptides and mimetics can potentially treat diseases characterized by excessive TGF-β activity.
-
Fibrosis: LSKL peptides have been shown to alleviate renal interstitial fibrosis and hepatic fibrosis in preclinical models.[6]
-
Ocular Inflammation: Topical application of the this compound peptide itself can be therapeutic in conditions of TSP-1 deficiency by restoring TGF-β activation, thereby reducing ocular surface inflammation and promoting a tolerogenic immune environment.[1][2]
-
Cancer: The role is complex. While TGF-β can be tumor-suppressive in early stages, it often promotes tumor progression and metastasis later on. Inhibiting its activation via LSKL peptides could be beneficial in advanced cancers. Conversely, expressing the this compound sequence in tumor cells has been shown to inhibit tumor growth by activating TGF-β.[7]
Future research should focus on developing small molecule or peptidomimetic inhibitors with improved pharmacokinetic properties, as short peptides like LSKL have a very short half-life in vivo.[5] Furthermore, elucidating the precise structural details of the this compound-LSKL binding pocket could enable the rational design of more potent and specific inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thrombospondin-1 binds to polyhistidine with high affinity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative biophysical characterization of molecular interactions: A case study with the sfGFP-nanobody complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the type-1 repeats of thrombospondin-1 inhibits tumor growth through activation of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of KRFK-Mediated TGF-β Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in regulating a wide range of cellular processes, including immune responses. Its activity is tightly controlled, in part, by its secretion in a latent, inactive form. The peptide KRFK, derived from thrombospondin-1 (TSP-1), has emerged as a potent activator of latent TGF-β, initiating a cascade of downstream signaling events.[1][2][3] This technical guide provides a comprehensive overview of the downstream effects of this compound-mediated TGF-β activation, with a particular focus on its immunomodulatory functions. We present quantitative data on cellular responses, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to this compound-Mediated TGF-β Activation
The this compound peptide activates latent TGF-β through a mechanism that is independent of the canonical thrombospondin receptors, CD36 and CD47.[1][3] Latent TGF-β is maintained in an inactive state through the association of the mature TGF-β dimer with its pro-peptide, the latency-associated peptide (LAP).[3] The this compound peptide contains a specific amino acid sequence (Arg-Phe-Lys) that is also found in TSP-1 and is responsible for TGF-β activation.[3] this compound competitively binds to the Leu-Ser-Lys-Leu (LSKL) sequence within the LAP, disrupting the interaction that keeps TGF-β in its latent conformation and leading to the release of the active cytokine.[3]
Downstream Effects on Immune Cells
This compound-mediated activation of TGF-β has profound effects on the adaptive immune system, primarily by promoting a tolerogenic environment. This is achieved through the modulation of dendritic cell (DC) maturation and the subsequent differentiation of T helper (Th) cell subsets.
Induction of a Tolerogenic Dendritic Cell Phenotype
In vitro studies have demonstrated that this compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to a significant reduction in the expression of maturation markers, including MHC class II and the co-stimulatory molecule CD80.[4][5] This suggests that this compound-activated TGF-β drives DCs towards a more immature, tolerogenic state. Such DCs are less efficient at activating pro-inflammatory T cells and are more likely to induce regulatory T cells.
Modulation of T Helper Cell Differentiation
The tolerogenic DCs, in turn, influence the differentiation of naive CD4+ T cells. In vivo studies using a mouse model of chronic ocular inflammation have shown that topical application of this compound leads to a significant shift in the balance of T helper cell populations in the draining lymph nodes.[4] Specifically, there is a marked decrease in the proportion of pro-inflammatory Th1 and Th17 cells, accompanied by a significant increase in the population of immunosuppressive regulatory T cells (Tregs).[4]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the downstream effects of this compound-mediated TGF-β activation.
Table 1: Effect of this compound on Bone Marrow-Derived Dendritic Cell (BMDC) Maturation In Vitro
| Treatment | % Active TGF-β (of total) | Relative MHC Class II Expression (MFI) | Relative CD80 Expression (MFI) |
| Untreated WT BMDCs | ~60% | Not Reported | Not Reported |
| Untreated TSP-1 deficient BMDCs | ~20% | ~1000 | ~150 |
| TSP-1 deficient BMDCs + Control Peptide | ~20% | ~1000 | ~150 |
| TSP-1 deficient BMDCs + this compound Peptide | ~50% | ~500 | ~75* |
*Data are approximate values extracted from graphical representations in Soriano-Romaní et al., 2018 and are intended for comparative purposes. Statistical significance (p < 0.05) was reported for this compound treatment compared to control.[1][4][5]
Table 2: In Vivo Effect of this compound on T Helper Cell Populations in Draining Lymph Nodes
| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ IL-17A+ (Th17) Cells | % CD4+ Foxp3+ (Treg) Cells |
| Control Peptide | ~1.5% | ~0.6% | ~4% |
| This compound Peptide | ~0.5% | ~0.2% | ~8%* |
*Data are approximate values extracted from graphical representations in Soriano-Romaní et al., 2018 and are intended for comparative purposes. Statistical significance (p < 0.05) was reported for this compound treatment compared to control.[4]
Signaling Pathways
The immunomodulatory effects of this compound-mediated TGF-β activation are orchestrated by a complex network of intracellular signaling pathways.
This compound-Mediated Activation of Latent TGF-β
Caption: this compound peptide activates latent TGF-β by disrupting the LAP-mature TGF-β interaction.
Downstream TGF-β Signaling in T Cell Differentiation
Caption: TGF-β signaling pathways influencing Treg and Th17 cell differentiation.
Experimental Protocols
In Vitro Generation and Treatment of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent treatment with this compound peptide to assess changes in maturation markers.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL)
-
This compound peptide (e.g., 50 µM)
-
Control peptide (e.g., KQFK)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, MHC class II, and CD80
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Prepare a single-cell suspension by flushing the bones with complete RPMI-1640 medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
On day 3, gently swirl the plates, remove half of the media, and replace it with fresh media containing GM-CSF and IL-4.
-
On day 6, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
-
Plate the BMDCs and treat them with this compound peptide or a control peptide for 24-48 hours.
-
Harvest the cells and stain them with fluorochrome-conjugated antibodies for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the expression of MHC class II and CD80 on the CD11c+ gated population.
In Vivo Topical Application of this compound and Analysis of T Cell Populations
This protocol outlines the topical application of this compound peptide to a mouse model of ocular inflammation and the subsequent analysis of T cell populations in the draining lymph nodes.
Materials:
-
This compound peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Control peptide solution
-
PMA (phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ, IL-17A, and Foxp3
-
Fixation/Permeabilization buffers
Procedure:
-
Topically administer the this compound or control peptide solution to the ocular surface of the mice (e.g., 5 µL per eye, twice daily) for a specified period (e.g., 2 weeks).
-
At the end of the treatment period, harvest the cervical (draining) lymph nodes.
-
Prepare a single-cell suspension from the lymph nodes.
-
Stimulate the cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours to promote intracellular cytokine accumulation.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's instructions for intracellular staining.
-
Stain for the intracellular markers IFN-γ, IL-17A, and the transcription factor Foxp3.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+ cells expressing each marker.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo analysis of this compound-mediated effects.
Conclusion
The this compound peptide represents a targeted approach to activate latent TGF-β, thereby harnessing its potent immunomodulatory functions. The downstream effects of this compound-mediated TGF-β activation are characterized by the induction of a tolerogenic dendritic cell phenotype and a shift in the T helper cell balance towards an anti-inflammatory profile, with a notable increase in regulatory T cells. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further explore the therapeutic potential of this pathway in inflammatory and autoimmune diseases. The provided visualizations of the signaling cascades and experimental workflows offer a clear framework for understanding and investigating these complex biological processes.
References
- 1. Role of SMAD and Non-SMAD Signals in the Development of Th17 and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
KRFK peptide and its involvement in ocular surface homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tetrapeptide KRFK, derived from thrombospondin-1 (TSP-1), is emerging as a significant modulator of ocular surface homeostasis.[1][2] Its ability to activate transforming growth factor-beta (TGF-β) positions it as a promising therapeutic candidate for chronic inflammatory disorders of the ocular surface.[1][2][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative experimental data, and detailed experimental protocols.
Mechanism of Action: Activating TGF-β and Promoting Immune Tolerance
This compound is a peptide fragment derived from TSP-1 that plays a crucial role in activating TGF-β, a key cytokine in maintaining immune homeostasis on the ocular surface.[1][3][4] The peptide sequence Arg-Phe-Lys (RFK) within the TSP-1 molecule is responsible for this activation.[5] this compound functions by binding to the Leu-Ser-Lys-Leu (LSKL) sequence within the latency-associated peptide (LAP) of latent TGF-β.[5][6] This interaction competitively disrupts the association between LAP and the mature TGF-β, leading to the release and subsequent activation of TGF-β.[5] This activation of TGF-β by this compound is independent of TSP receptors like CD47 and CD36.[3][4][7]
Once activated, TGF-β influences the phenotype of antigen-presenting cells, such as dendritic cells (DCs). In vitro studies have demonstrated that this compound-mediated TGF-β activation drives DCs towards a tolerogenic phenotype, characterized by a reduced expression of co-stimulatory molecules.[1][2] This modulation of DCs is critical in preventing the induction of inflammatory T-cell responses.
The topical application of this compound on the ocular surface has been shown to alter the balance of peripheral T-cell populations. Specifically, it leads to a reduction in the proportion of pathogenic Th1 and Th17 cells while concurrently increasing the proportion of regulatory T cells (Tregs) in the cervical lymph nodes.[1][2] This systemic immunomodulatory effect contributes to the prevention of chronic ocular surface inflammation.[1]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound and the general workflow for its investigation are depicted in the following diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the this compound peptide.
Table 1: In Vitro Effects of this compound on Dendritic Cells
| Parameter | Cell Type | Treatment | Concentration | Duration | Outcome |
| Active TGF-β Secretion | TSP-1-deficient Bone Marrow-Derived Dendritic Cells (BMDCs) | This compound | 50 µM | 24 hours | Activation of TGF-β secretion[3][7] |
| DC Maturation Markers | TSP-1-deficient BMDCs | This compound | 50 µM | 24 hours | Reduced expression of DC maturation markers[3][7] |
Table 2: In Vivo Effects of Topical this compound Administration in TSP-1-/- Mice
| Parameter | Method | Treatment | Dosage | Outcome |
| Ocular Surface Inflammation | Clinical Assessment | This compound | 5 µg/5 µL/eye (single dose) | Significantly prevents the development of chronic ocular surface inflammation[3][7] |
| Corneal Epithelial Barrier | Corneal Fluorescein Staining | This compound | Not specified | Significantly reduced corneal staining score compared to control[5] |
| Tear Mucin Levels | ELISA for MUC5AC | This compound | Not specified | Prevention of reduced tear MUC5AC levels[5] |
| T-cell Populations in Cervical Lymph Nodes | Flow Cytometry | This compound | Not specified | Reduced proportion of pathogenic Th1 and Th17 cells; Increased proportion of Treg cells[1][2] |
| Inflammatory Cytokine Expression (Conjunctiva and Lacrimal Gland) | Real-Time RT-PCR | This compound | Not specified | Reduced expression of IL-1β and IL-6[5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound peptide, based on published research.[5]
In Vitro Dendritic Cell Culture and Treatment
-
Cell Isolation and Culture:
-
Bone marrow is harvested from the femurs and tibias of TSP-1-deficient mice.
-
Bone marrow-derived dendritic cells (BMDCs) are generated by culturing the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Cells are cultured for 7-9 days, with media changes every 2-3 days.
-
-
This compound Peptide Treatment:
-
On the day of the experiment, immature BMDCs are harvested and plated.
-
This compound peptide is added to the cell cultures at a final concentration of 50 µM. A control peptide (e.g., KQFK) is used in parallel.
-
The cells are incubated for 24 hours.
-
-
Analysis:
-
TGF-β Activation: Supernatants are collected, and the concentration of active TGF-β is determined using a suitable bioassay or ELISA kit.
-
DC Phenotyping: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., MHC class II, CD80). The expression of these markers is then quantified by flow cytometry.
-
In Vivo Topical Administration and Ocular Surface Analysis
-
Animal Model:
-
TSP-1-deficient mice on a C57BL/6 background are used as a model for chronic ocular surface inflammation. Age-matched wild-type mice serve as controls.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Topical this compound Administration:
-
A solution of this compound peptide is prepared in a sterile vehicle (e.g., PBS).
-
A single dose of 5 µg of this compound in a 5 µL volume is administered topically to the ocular surface of each eye.
-
A control group receives the vehicle or a control peptide.
-
-
Assessment of Ocular Surface Inflammation:
-
Corneal Staining: Corneal epithelial barrier integrity is assessed by applying a drop of fluorescein solution to the eye and examining the cornea under a cobalt blue light. The degree of staining is scored using a standardized grading system.
-
Tear Mucin Analysis: Tears are collected from the ocular surface, and the levels of MUC5AC are quantified by ELISA.
-
-
Immunological Analysis:
-
Lymph Node Harvesting: At the end of the study period, the cervical lymph nodes are harvested.
-
Flow Cytometry: Single-cell suspensions are prepared from the lymph nodes. The cells are then stimulated and stained for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17) and transcription factors (Foxp3 for Tregs) in the CD4+ T-cell population.
-
-
Gene Expression Analysis:
-
The conjunctiva and lacrimal glands are dissected.
-
Total RNA is extracted from the tissues, and cDNA is synthesized.
-
The expression of inflammatory cytokine genes (e.g., IL-1β, IL-6) is quantified using real-time RT-PCR.
-
Peptide Retention Study
-
Peptide Labeling:
-
This compound peptide is conjugated with a fluorescent label, such as fluorescein isothiocyanate (FITC).
-
-
Topical Administration:
-
The FITC-conjugated this compound peptide is administered topically to the eyes of mice.
-
-
Tissue Harvesting and Analysis:
-
At various time points (e.g., 1 and 3 hours) post-administration, the eyes are enucleated.
-
The tissues are fresh-frozen in optimal cutting temperature (OCT) compound.
-
Cryosections of the cornea and conjunctiva are prepared.
-
The presence and localization of the FITC-labeled peptide in the ocular surface tissues are examined by fluorescence microscopy.
-
Conclusion
The this compound peptide represents a targeted therapeutic approach for ocular surface inflammation by leveraging the endogenous immunomodulatory functions of TGF-β. The data presented in this guide underscore its potential in restoring immune balance at the ocular surface. The detailed protocols provide a framework for researchers to further investigate the therapeutic applications of this compound and similar peptides in the field of ophthalmology.
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-HongTide Biotechnology [hongtide.com]
- 5. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
In Vitro Protocol for KRFK Peptide Treatment of Dendritic Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro treatment of murine bone marrow-derived dendritic cells (BMDCs) with the KRFK peptide. The this compound peptide, derived from thrombospondin-1 (TSP-1), is an activator of latent transforming growth factor-beta (TGF-β)[1][2][3][4][5][6][7]. In vitro, treatment of dendritic cells with the this compound peptide leads to the activation of endogenous TGF-β, resulting in a reduction of dendritic cell maturation markers and the promotion of a tolerogenic phenotype[2][3][4][5]. These protocols detail the generation of BMDCs, treatment with the this compound peptide, and subsequent analysis of dendritic cell maturation and TGF-β activation.
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and regulating immune responses. The maturation state of DCs is a critical determinant of the outcome of an immune response, with mature DCs promoting immunity and immature or tolerogenic DCs promoting immune tolerance. The modulation of DC phenotype is a promising strategy for the development of therapeutics for autoimmune diseases and other inflammatory conditions.
The this compound peptide has been identified as a key molecule in the activation of latent TGF-β[7]. TGF-β is a pleiotropic cytokine with potent immunoregulatory functions, including the suppression of T-cell proliferation and the induction of regulatory T cells. By activating TGF-β, the this compound peptide can modulate the maturation and function of dendritic cells, driving them towards a tolerogenic state characterized by low expression of co-stimulatory molecules.
This application note provides detailed protocols for researchers to study the effects of the this compound peptide on dendritic cells in an in vitro setting.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound peptide treatment on dendritic cells based on published literature.
Table 1: Effect of this compound Peptide on TGF-β Activation in BMDC Supernatants
| Treatment Group | Concentration | Incubation Time | Expected Outcome |
| Control (Untreated) | - | 24 hours | Baseline level of active TGF-β |
| Control Peptide (KQFK) | 50 µM | 24 hours | No significant change in active TGF-β |
| This compound Peptide | 50 µM | 24 hours | Significant increase in active TGF-β |
Table 2: Effect of this compound Peptide on the Expression of Dendritic Cell Maturation Markers
| Treatment Group | Marker | Expected Change in Expression |
| Control (Untreated) | MHC Class II | Baseline expression |
| Control Peptide (KQFK) | MHC Class II | No significant change |
| This compound Peptide | MHC Class II | Significant decrease |
| Control (Untreated) | CD80 | Baseline expression |
| Control Peptide (KQFK) | CD80 | No significant change |
| This compound Peptide | CD80 | Significant decrease |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow progenitor cells using granulocyte-macrophage colony-stimulating factor (GM-CSF).
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine GM-CSF (20 ng/mL)
-
70% Ethanol
-
Sterile PBS
-
Sterile syringes (5 mL) and needles (25G)
-
70 µm cell strainer
-
Non-treated 100 mm culture dishes
Procedure:
-
Euthanize a 6-8 week old mouse according to institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.
-
Place the bones in a petri dish containing sterile PBS.
-
In a sterile cell culture hood, cut the ends of the bones.
-
Flush the bone marrow from the bones using a 25G needle and a syringe filled with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through the 25G needle several times.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF.
-
Plate the cells at a density of 2 x 10^6 cells/mL in 10 mL of medium in non-treated 100 mm culture dishes.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh complete RPMI-1640 medium containing 20 ng/mL GM-CSF to each dish.
-
On day 6, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for use. Gently pipette the medium to collect the cells.
Protocol 2: this compound Peptide Treatment of BMDCs
This protocol details the treatment of immature BMDCs with the this compound peptide.
Materials:
-
This compound peptide (synthesized, high purity)
-
Control peptide (KQFK) (synthesized, high purity)
-
Serum-free RPMI-1640 medium
-
Immature BMDCs (from Protocol 1)
-
6-well culture plates
Procedure:
-
Harvest the immature BMDCs on day 6 of culture.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the BMDCs at a density of 1 x 10^6 cells/mL in 6-well plates in serum-free RPMI-1640 medium.
-
Prepare stock solutions of this compound and KQFK peptides in sterile water or PBS.
-
Treat the cells with 50 µM of this compound peptide or 50 µM of the control KQFK peptide[3]. Include an untreated control well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator[3].
-
After 24 hours, collect the cell culture supernatants for analysis of active TGF-β (Protocol 3) and the cells for analysis of maturation markers by flow cytometry (Protocol 4).
Protocol 3: Measurement of Active TGF-β in Culture Supernatants by ELISA
This protocol describes the quantification of active TGF-β in the cell culture supernatants using a commercially available ELISA kit.
Materials:
-
Commercially available mouse TGF-β1 ELISA kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the TGF-β1 ELISA kit.
-
Briefly, the collected cell culture supernatants are added to the wells of a microplate pre-coated with a capture antibody for TGF-β1.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of active TGF-β in the samples is determined by comparison to a standard curve generated with recombinant TGF-β1.
Protocol 4: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
This protocol outlines the staining of BMDCs for the analysis of cell surface maturation markers.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD11c (e.g., clone N418)
-
Anti-mouse MHC Class II (I-A/I-E) (e.g., clone M5/114.15.2)
-
Anti-mouse CD80 (e.g., clone 16-10A1)
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest the cells from the 6-well plates after this compound treatment.
-
Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies for CD11c, MHC Class II, and CD80 at the manufacturer's recommended concentrations. Also, prepare single-color controls and isotype controls.
-
Incubate the cells for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the CD11c-positive population to analyze the expression of MHC Class II and CD80.
Mandatory Visualizations
Signaling Pathway
Caption: this compound peptide-mediated activation of TGF-β signaling in dendritic cells.
Experimental Workflow
Caption: Experimental workflow for this compound peptide treatment of dendritic cells.
References
- 1. innov-research.com [innov-research.com]
- 2. Anti-Mouse I-A/I-E (MHC Class II) [Clone M5/114.15.2] — APC - Leinco Technologies [leinco.com]
- 3. innov-research.com [innov-research.com]
- 4. Anti-mouse CD11c (Clone: N418) | Recombinant, Flow Cytometry - Syd Labs [sydlabs.com]
- 5. Anti-CD11c Antibody (mouse), FITC, clone N418 clone N418, 0.5 mg/mL, from hamster(Armenian) | Sigma-Aldrich [sigmaaldrich.com]
- 6. stemcell.com [stemcell.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: Utilizing KRFK Peptide in a TGF-β Reporter Gene Bioassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a critical role in numerous biological processes, including cell proliferation, differentiation, apoptosis, immune regulation, and extracellular matrix remodeling.[1] Dysregulation of TGF-β signaling is implicated in various pathologies such as fibrosis, cancer, and autoimmune diseases.
TGF-β is typically secreted from cells as part of a large latent complex (LLC). In this inactive state, the mature TGF-β dimer is non-covalently associated with its pro-peptide, known as the Latency-Associated Peptide (LAP).[2] Activation, the process of releasing mature TGF-β from LAP, is a key regulatory checkpoint for controlling its biological activity.
Thrombospondin-1 (TSP-1) is a major physiological activator of latent TGF-β.[3][4] The KRFK peptide (Lys-Arg-Phe-Lys) is a synthetic tetrapeptide derived from a sequence within TSP-1 that is critical for this activation.[4][5][6] The this compound peptide functions by binding to a conserved Leu-Ser-Lys-Leu (LSKL) motif within the LAP, which disrupts the inhibitory interaction between LAP and mature TGF-β, leading to the release of the active cytokine.[4][7] This activation mechanism is independent of TSP-1 cell surface receptors like CD36 and CD47.[5][7]
This document provides a detailed protocol for using the this compound peptide to activate latent TGF-β and quantifying this activation using a highly sensitive and specific cell-based reporter bioassay.
Principle of the Bioassay
This protocol utilizes a reporter cell line, MFB-F11, which consists of TGF-β1 knockout mouse embryonic fibroblasts. These cells are stably transfected with a reporter plasmid containing twelve CAGA boxes, which are Smad-binding elements, fused to a secreted alkaline phosphatase (SEAP) gene.[1][7]
When biologically active TGF-β binds to its receptors on the MFB-F11 cell surface, it initiates the intracellular Smad2/3 signaling cascade. The activated Smad complex translocates to the nucleus and binds to the CAGA boxes in the reporter construct, driving the expression and secretion of SEAP into the culture medium. The amount of SEAP activity is directly proportional to the concentration of active TGF-β in the sample and can be easily quantified using a colorimetric or chemiluminescent substrate. This assay is highly specific for TGF-β isoforms 1, 2, and 3.[1]
TGF-β Activation and Signaling Pathway
The following diagram illustrates the mechanism of latent TGF-β activation by the this compound peptide and the subsequent intracellular signaling cascade that leads to reporter gene expression in the bioassay.
Caption: this compound-mediated activation of latent TGF-β and subsequent signaling.
Experimental Protocol
This protocol is divided into three main parts: preparation of samples containing latent TGF-β, the TGF-β reporter bioassay, and the measurement of reporter activity.
Materials
-
Peptides: this compound Peptide (e.g., MedChemExpress), Control Peptide (e.g., KQFK). Reconstitute in sterile PBS or water.
-
Cells: MFB-F11 TGF-β reporter cell line.[1] Source of latent TGF-β (e.g., supernatant from cultured bone marrow-derived dendritic cells (BMDCs) or other cell types of interest).[7]
-
Reagents: Recombinant human TGF-β1 (for standard curve), DMEM (serum-free and with 10% FBS), Penicillin/Streptomycin, 1N HCl, 1N NaOH.
-
Assay Components: 96-well flat-bottom tissue culture plates, SEAP reporter assay kit (e.g., colorimetric pNPP substrate or chemiluminescent substrate).
-
Equipment: Cell culture incubator (37°C, 5% CO₂), microplate reader.
Protocol Steps
Caption: Experimental workflow for the this compound TGF-β bioassay.
Part A: Sample Preparation & this compound Treatment
-
Generate a source of latent TGF-β. For example, culture cells of interest (e.g., TSP-1 deficient BMDCs) under desired conditions.[7]
-
Collect the cell-free supernatant by centrifugation.
-
Set up treatment conditions in sterile tubes. For each sample, create aliquots for:
-
Untreated Control: Supernatant + vehicle (e.g., PBS).
-
This compound Treatment: Supernatant + this compound peptide (final concentration of 50 µM is a common starting point).[5]
-
Control Peptide Treatment: Supernatant + control peptide (e.g., KQFK) at the same concentration as this compound.
-
Total TGF-β Control: This aliquot will be acid-activated just before adding to the reporter cells.
-
-
Incubate the treated samples (except the Total TGF-β aliquot) for a set period, for example, 24 hours at 37°C, to allow this compound to activate latent TGF-β.[5]
Part B: TGF-β Reporter Bioassay [1][7]
-
Cell Plating: Seed MFB-F11 cells at a density of 1-4 x 10⁴ cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Cell Starvation: The next day, gently wash the cells twice with sterile PBS and then add 50 µL of serum-free DMEM. Incubate for 2 hours.
-
Standard Curve: Prepare a serial dilution of recombinant active TGF-β1 in serum-free DMEM, ranging from 0 pg/mL to 1000 pg/mL.
-
Sample Addition:
-
To the "Total TGF-β" aliquot from Part A, add 1N HCl to a final concentration of 0.1N. Incubate for 10 minutes at room temperature. Neutralize by adding an equivalent amount of 1N NaOH.
-
Add 50 µL of the TGF-β1 standards and the prepared experimental samples (from Part A) to the appropriate wells containing the MFB-F11 cells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Part C: SEAP Activity Measurement
-
After the 24-hour incubation, carefully collect the supernatant from each well.
-
Measure the SEAP activity in the supernatant using a commercially available kit, following the manufacturer's protocol. This typically involves adding the supernatant to a substrate solution and measuring the resulting change in absorbance or luminescence.
-
Record the data using a microplate reader.
Data Presentation and Analysis
-
Standard Curve: Plot the absorbance/luminescence values for the recombinant TGF-β1 standards against their known concentrations. Use a suitable regression (e.g., four-parameter logistic curve) to generate a standard curve.
-
Concentration Calculation: Use the standard curve to interpolate the concentration of active TGF-β (in pg/mL) for each experimental sample.
-
Percentage of Active TGF-β: Calculate the percentage of activation for each sample using the following formula:
-
% Active TGF-β = ( [Active TGF-β] / [Total TGF-β] ) x 100
-
Example Data Tables
Table 1: Example TGF-β1 Standard Curve Data
| TGF-β1 Conc. (pg/mL) | Mean Signal (Arbitrary Units) |
|---|---|
| 1000 | 2.85 |
| 500 | 2.51 |
| 250 | 1.98 |
| 125 | 1.35 |
| 62.5 | 0.82 |
| 31.25 | 0.45 |
| 15.6 | 0.21 |
| 0 | 0.05 |
Table 2: Example Experimental Results of this compound-Mediated TGF-β Activation
| Treatment Group | Active TGF-β (pg/mL) | Total TGF-β (pg/mL) | % Active TGF-β |
|---|---|---|---|
| Untreated Supernatant | 45.3 | 480.5 | 9.4% |
| Control Peptide (KQFK) | 48.1 | 475.9 | 10.1% |
| This compound Peptide | 295.2 | 478.1 | 61.7% |
Data are hypothetical and for illustrative purposes only. Results are based on findings that this compound significantly increases the proportion of active TGF-β.[7][8]
Conclusion
The this compound peptide is a valuable tool for studying the activation of latent TGF-β. The MFB-F11 reporter bioassay provides a robust, sensitive, and specific method for quantifying the biological activity of TGF-β released by this compound. This protocol enables researchers to investigate the dynamics of TGF-β activation in various biological contexts and to screen for other potential modulators of this critical pathway.
References
- 1. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Bioavailability of TGF-β and TGF-β-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kvinzo.com [kvinzo.com]
- 4. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-HongTide Biotechnology [hongtide.com]
- 7. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topical Application of KRFK Peptide for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KRFK (Lys-Arg-Phe-Lys) is a synthetic peptide derived from thrombospondin-1 (TSP-1), a large matricellular glycoprotein. This compound has garnered significant interest in biomedical research for its ability to activate latent transforming growth factor-beta (TGF-β), a pleiotropic cytokine involved in a myriad of cellular processes including inflammation, immune regulation, and tissue repair.[1][2] This document provides detailed application notes and experimental protocols for the topical application of this compound peptide in in vivo mouse studies, with a focus on models of chronic ocular inflammation and cutaneous wound healing.
Mechanism of Action
This compound peptide functions as a potent activator of latent TGF-β.[1][2] TGF-β is typically secreted in an inactive complex with a latency-associated peptide (LAP). This compound activates latent TGF-β by competing with the LSKL (Leu-Ser-Lys-Leu) sequence within the LAP, leading to the release of the mature, biologically active TGF-β.[1] This activation of TGF-β signaling is central to the therapeutic effects of this compound observed in preclinical mouse models.
Signaling Pathway of this compound-Mediated TGF-β Activation and Immune Modulation
Caption: this compound activates latent TGF-β, leading to SMAD signaling and modulation of immune cells.
Data Presentation
Table 1: In Vivo Effects of Topical this compound Application in a Mouse Model of Chronic Ocular Inflammation
| Parameter | Control (KQFK Peptide) | This compound Peptide Treatment | Reference |
| Corneal Fluorescein Staining Score | Increased | Significantly Reduced | [3] |
| Tear MUC5AC Levels | Decreased | Significantly Increased | [3] |
| Conjunctival Goblet Cell Number | Reduced | Increased | [3] |
| Frequency of Th1 cells (CD4+IFN-γ+) in Cervical Lymph Nodes | Elevated | Reduced | [1][4] |
| Frequency of Th17 cells (CD4+IL-17+) in Cervical Lymph Nodes | Elevated | Reduced | [1][4] |
| Frequency of Treg cells (CD4+Foxp3+) in Cervical Lymph Nodes | Reduced | Increased | [1][4] |
| mRNA Expression of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) in Conjunctiva and Lacrimal Gland | Upregulated | Significantly Reduced | [3] |
Table 2: In Vivo Effects of Topical this compound Application in a TSP-1 Deficient Mouse Model of Cutaneous Wound Healing
| Parameter | TSP-1 Deficient Mice (Control) | TSP-1 Deficient Mice + Topical this compound | Reference |
| Wound Neovascularization (Microvessel Count) | Persistently high | Reduced to wild-type levels | [5] |
| Granulation Tissue | Persistent | Reduced to wild-type levels | [5] |
| Active TGF-β1 Expression in Wound | Decreased | Partially Rescued | [5] |
| Wound Closure | Delayed | Accelerated towards wild-type pattern | [5] |
Experimental Protocols
Protocol 1: Topical Application of this compound for Chronic Ocular Inflammation in TSP-1 Deficient Mice
This protocol is adapted from studies investigating the effect of this compound on dry eye-like symptoms in a mouse model.[2][3][6]
Materials:
-
This compound peptide (lyophilized)
-
Control peptide (e.g., KQFK, lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS) or Balanced Salt Solution (BSS)
-
Micropipette and sterile tips
-
TSP-1 deficient mice (e.g., on a C57BL/6 background)
-
Anesthetic (e.g., isoflurane) for certain procedures
Procedure:
-
Peptide Reconstitution:
-
Reconstitute lyophilized this compound and control peptides in sterile PBS or BSS to a stock concentration of 1 mg/mL.
-
Store aliquots at -20°C or as recommended by the supplier.
-
-
Animal Model:
-
Use TSP-1 deficient mice, which spontaneously develop signs of chronic ocular inflammation.
-
House mice in a controlled environment.
-
-
Topical Application:
-
Administer 5 µL of the 1 mg/mL this compound or control peptide solution topically to the ocular surface of each eye.
-
The application is typically performed once daily for a duration of two to four weeks.
-
-
Monitoring and Analysis:
-
Clinical Scoring: Assess corneal fluorescein staining to evaluate corneal epithelial damage.
-
Tear Collection: Collect tears to measure levels of mucins (e.g., MUC5AC) by ELISA.
-
Histology: At the end of the study, euthanize mice and collect ocular tissues (conjunctiva, lacrimal glands) for histological analysis (e.g., PAS staining for goblet cells).
-
Flow Cytometry: Isolate cervical lymph nodes to analyze the frequency of T cell populations (Th1, Th17, Tregs) by flow cytometry.
-
RT-PCR: Extract RNA from conjunctival and lacrimal gland tissues to quantify the expression of inflammatory cytokines.
-
Caption: Workflow for in vivo mouse studies of topical this compound in ocular inflammation.
Protocol 2: Topical Application of this compound for Cutaneous Wound Healing in Mice
This protocol provides a general framework for assessing the efficacy of topical this compound in a full-thickness excisional wound model.
Materials:
-
This compound peptide (lyophilized)
-
Control peptide (e.g., KQFK, lyophilized)
-
Sterile vehicle for topical application (e.g., sterile PBS, hydrogel)
-
Surgical instruments (biopsy punch, scissors, forceps)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Depilatory cream
-
Wound dressing (e.g., transparent film dressing)
-
Digital caliper
Procedure:
-
Peptide Formulation:
-
Reconstitute lyophilized this compound and control peptides in a sterile vehicle. The choice of vehicle may depend on the desired release profile. For simple applications, sterile PBS can be used.
-
The concentration of this compound will need to be optimized, but a starting point could be in the range of 100 µM to 1 mM.
-
-
Animal Preparation and Wound Creation:
-
Anesthetize the mouse using isoflurane.
-
Administer a pre-operative analgesic.
-
Remove the fur from the dorsal surface using clippers and a depilatory cream.
-
Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
-
Topical Application:
-
Immediately after wounding, apply a defined volume (e.g., 20-50 µL) of the this compound or control peptide formulation directly to the wound bed.
-
Cover the wound with a semi-occlusive dressing.
-
Re-apply the treatment at desired intervals (e.g., daily or every other day).
-
-
Wound Healing Assessment:
-
Wound Closure: Measure the wound area at regular intervals using a digital caliper and calculate the percentage of wound closure.
-
Histology: Collect wound tissue at different time points (e.g., days 3, 7, 14 post-wounding) for histological analysis (H&E staining for general morphology, Masson's trichrome for collagen deposition).
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of angiogenesis (e.g., CD31), inflammation (e.g., F4/80 for macrophages), and myofibroblasts (e.g., α-SMA).
-
Biochemical Assays: Homogenize wound tissue to measure active TGF-β1 levels by ELISA.
-
Caption: Workflow for in vivo mouse studies of topical this compound in wound healing.
Conclusion
The topical application of the this compound peptide represents a promising therapeutic strategy for conditions characterized by chronic inflammation and impaired tissue repair. Its ability to activate TGF-β locally offers a targeted approach to modulate the immune response and promote healing. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo mouse studies to further explore the therapeutic potential of this compound. Careful consideration of the animal model, formulation, and outcome measures is crucial for obtaining robust and reproducible results.
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A topical ointment formulation containing leaves’ powder of Lawsonia inermis accelerate excision wound healing in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical application of TGF-β-activating peptide, this compound, prevents inflammatory manifestations in the TSP-1-deficient mouse model of chronic ocular inflammation [uvadoc.uva.es]
KRFK Peptide Administration in Models of Ocular Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KRFK, derived from thrombospondin-1 (TSP-1), is an emerging therapeutic candidate for chronic ocular surface inflammation.[1][2] this compound functions by activating latent transforming growth factor-beta (TGF-β), a key cytokine in maintaining immune homeostasis at the ocular surface.[1][3] Specifically, this compound competes for the binding of the Leu-Ser-Lys-Leu (LSKL) sequence within the latency-associated peptide (LAP), leading to the release of active TGF-β.[4][5] This activation triggers a signaling cascade that promotes a tolerogenic immune environment, making this compound a promising agent for treating certain ocular inflammatory conditions.
These application notes provide a comprehensive overview of the administration of the this compound peptide in a preclinical model of chronic ocular inflammation, detailing its mechanism of action, efficacy data, and experimental protocols. The information presented is based on studies conducted in the thrombospondin-1-deficient (TSP-1-/-) mouse model, which develops spontaneous chronic ocular surface inflammation resembling Sjögren's syndrome.[1][2]
Mechanism of Action: this compound-Mediated TGF-β Activation
The anti-inflammatory effects of the this compound peptide are primarily mediated through the activation of latent TGF-β.[1][6] In the absence of TSP-1, TGF-β remains in its inactive form, unable to regulate the immune response effectively.[7] The administration of this compound circumvents this deficiency by directly activating latent TGF-β, leading to the modulation of dendritic cell (DC) phenotype and a subsequent shift in the balance of T helper (Th) cell populations.[1][2]
Activated TGF-β promotes the development of tolerogenic DCs, which are characterized by reduced expression of co-stimulatory molecules.[1][7] These tolerogenic DCs then influence T cell differentiation, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[1][2] This shift in the T cell population helps to resolve chronic inflammation at the ocular surface.
This compound Signaling Pathway in Ocular Inflammation.
Data Presentation: Efficacy of this compound in TSP-1 Deficient Mice
The topical administration of this compound has been shown to significantly ameliorate the signs of chronic ocular surface inflammation in TSP-1 deficient mice.[1] The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Effects of this compound on Bone Marrow-Derived Dendritic Cells (BMDCs) from TSP-1 Deficient Mice
| Treatment Group | Active TGF-β (% of WT) | MHC Class II Expression (MFI) | CD80 Expression (MFI) |
| Untreated TSP-1-/- | ~10% | ~4000 | ~1500 |
| This compound (50 µM) | ~40% | ~2000 | ~750 |
| Wild Type (WT) | 100% | ~1500 | ~500 |
| MFI: Mean Fluorescence Intensity |
Table 2: In Vivo Effects of Topical this compound Administration in TSP-1 Deficient Mice
| Parameter | Control Peptide (KQFK) | This compound Peptide |
| Corneal Staining Score (0-15 scale) | Increased from baseline | No significant change from baseline |
| Tear MUC5AC Levels (ng/mL) | Decreased from baseline | Maintained at baseline levels |
| Conjunctival Goblet Cell Density | Reduced | Preserved |
| IFN-γ mRNA Expression (Conjunctiva) | Upregulated | Significantly Reduced |
| IL-17A mRNA Expression (Conjunctiva) | Upregulated | Significantly Reduced |
| CD4+IFN-γ+ (Th1) Cells in Lymph Nodes (%) | ~12% | ~6% |
| CD4+IL-17A+ (Th17) Cells in Lymph Nodes (%) | ~2.5% | ~1% |
| CD4+Foxp3+ (Treg) Cells in Lymph Nodes (%) | ~8% | ~12% |
Experimental Protocols
In Vitro Activation of TGF-β in BMDC Supernatants
Objective: To determine the ability of this compound to activate latent TGF-β secreted by bone marrow-derived dendritic cells (BMDCs) from TSP-1 deficient mice.
Materials:
-
Bone marrow cells from TSP-1 deficient mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
-
This compound peptide (50 µM)
-
Control peptide (KQFK) (50 µM)
-
TGF-β ELISA kit
Protocol:
-
Culture bone marrow cells in complete RPMI-1640 medium for 7-9 days to generate immature BMDCs.
-
Plate BMDCs at a density of 1x10^6 cells/mL.
-
Treat cells with this compound peptide (50 µM) or control peptide for 24 hours.
-
Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentration of active TGF-β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
In Vivo Topical Administration of this compound in TSP-1 Deficient Mice
Objective: To evaluate the therapeutic efficacy of topical this compound administration in a mouse model of chronic ocular surface inflammation.
Materials:
-
TSP-1 deficient mice (6-8 weeks old)
-
This compound peptide (1 mg/mL in sterile PBS)
-
Control peptide (KQFK) (1 mg/mL in sterile PBS)
-
Micropipette
Protocol:
-
Administer 5 µL of the this compound peptide solution or control peptide solution topically to the ocular surface of each eye.
-
Repeat the administration twice daily for a period of 4 weeks.
-
Monitor clinical signs of ocular inflammation weekly, including corneal staining with fluorescein.
-
At the end of the treatment period, collect tears, conjunctival and lacrimal gland tissues, and draining cervical lymph nodes for further analysis (e.g., ELISA for MUC5AC, RT-PCR for inflammatory cytokines, flow cytometry for T cell populations).
In Vivo Experimental Workflow for this compound Administration.
Conclusion
The this compound peptide demonstrates significant therapeutic potential for chronic ocular surface inflammation in the TSP-1 deficient mouse model. Its mechanism of action, centered on the activation of latent TGF-β, leads to the restoration of immune homeostasis at the ocular surface. The data presented herein supports the continued investigation of this compound as a novel treatment for ocular inflammatory diseases. Further studies are warranted to explore the efficacy of this compound in other models of ocular inflammation to broaden its potential clinical applications.
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-HongTide Biotechnology [hongtide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
measuring TGF-β activation after KRFK stimulation using ELISA
Application Note and Protocol
Topic: Measuring TGF-β Activation after KRFK Stimulation using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. In biological systems, TGF-β is typically secreted as a latent, inactive complex. This complex consists of the mature TGF-β dimer non-covalently associated with the Latency-Associated Peptide (LAP).[1][2] Activation, the process of releasing mature TGF-β from the LAP, is a crucial step in regulating its biological activity.
One of the key physiological activators of latent TGF-β is Thrombospondin-1 (TSP-1).[1][3] The peptide Lys-Arg-Phe-Lys (this compound), derived from a specific sequence in TSP-1, has been identified as a potent activator of latent TGF-β.[4][5] The this compound peptide functions by competitively binding to the LSKL sequence within the LAP, which disrupts the interaction holding the latent complex together and facilitates the release of the active TGF-β molecule.[6][7][8]
This application note provides a detailed protocol for stimulating cells with the this compound peptide and subsequently quantifying the amount of activated TGF-β in cell culture supernatants using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
TGF-β Activation Pathway by this compound
The this compound peptide mimics the action of its parent protein, TSP-1, to induce a conformational change in the latent TGF-β complex. This releases the mature TGF-β, allowing it to bind to its cell surface receptors (TβRI and TβRII) and initiate downstream signaling cascades, primarily through the Smad protein family.
Caption: this compound peptide-mediated activation of latent TGF-β and subsequent signaling.
Principle of the ELISA Method
This protocol utilizes a quantitative sandwich ELISA to measure the concentration of active TGF-β1. An antibody specific for active TGF-β1 is pre-coated onto a microplate. When samples containing active TGF-β are added to the wells, the TGF-β binds to the capture antibody. After washing, a biotinylated detection antibody is added, which binds to the captured TGF-β. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate. The intensity of the color developed is directly proportional to the amount of active TGF-β in the sample.
Important Note: Standard TGF-β ELISA kits often include an acid-activation step to measure total TGF-β (latent + active). To specifically measure the active form released by this compound stimulation, this sample activation step must be omitted.
Experimental Workflow
The overall process involves culturing the appropriate cells, stimulating them with the this compound peptide, collecting the conditioned media, and performing the ELISA to quantify the released active TGF-β.
Caption: High-level workflow for measuring this compound-induced TGF-β activation.
Detailed Experimental Protocol
This protocol is a general guideline. Cell types, peptide concentrations, and incubation times should be optimized for your specific experimental system.
Materials and Reagents
-
Cells: Appropriate cell line known to secrete latent TGF-β (e.g., bone marrow-derived dendritic cells (BMDCs), fibroblasts, etc.).
-
Peptides:
-
Cell Culture: Complete cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, sterile culture plates (e.g., 24-well plates).
-
ELISA Kit: Human/Mouse TGF-β1 ELISA Kit (ensure it can detect the active form).[9][10]
-
General Lab Equipment:
-
Sterile polypropylene tubes[11]
-
Calibrated pipettes and sterile tips
-
Microplate reader with a 450 nm filter
-
Centrifuge
-
Part A: Cell Stimulation with this compound Peptide
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer at the time of supernatant collection. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Peptide Preparation: Reconstitute this compound and control peptides in sterile PBS or an appropriate vehicle to create a concentrated stock solution (e.g., 10 mM).
-
Starvation (Optional): The following day, gently wash the cells with sterile PBS and replace the medium with a low-serum or serum-free medium. This reduces background TGF-β levels from FBS. Incubate for 4-6 hours.
-
Stimulation: Prepare serial dilutions of the this compound peptide in the cell culture medium. A final concentration range of 10-100 µM can be tested.[4]
-
Experimental Setup: Aspirate the medium from the wells and add the peptide-containing medium. Include the following controls:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the same volume of vehicle used for the peptide stock.
-
Control Peptide: Medium with the control peptide at the highest concentration used for this compound.
-
-
Incubation: Return the plate to the incubator and incubate for a predetermined time (e.g., 24 hours).[4]
-
Supernatant Collection: After incubation, carefully collect the conditioned medium from each well into sterile polypropylene tubes.
-
Clarification: Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Storage: Transfer the clarified supernatant to new, labeled polypropylene tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
Part B: Active TGF-β ELISA Protocol
Follow the manufacturer's instructions for the specific ELISA kit used, with the critical exception of omitting the sample activation step.
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, detection antibody, etc.) as described in the kit manual. Reconstitute the TGF-β standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., 2000 pg/mL down to 31 pg/mL).[9]
-
Add Standards and Samples: Add 100 µL of each standard and clarified supernatant sample to the appropriate wells of the antibody-coated microplate. Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well. Cover and incubate for 20 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 3.
-
Develop Color: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature in the dark, allowing the color to develop.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
-
Standard Curve: Plot the mean OD for each standard concentration on the y-axis versus the concentration on the x-axis. Generate a best-fit curve (e.g., four-parameter logistic curve).
-
Calculate Concentrations: Use the standard curve to determine the concentration of active TGF-β in each experimental sample based on their mean OD values.
-
Summarize Data: Organize the results in a clear, tabular format.
Table 1: Quantification of Active TGF-β in Supernatants after this compound Stimulation
| Treatment Group | Concentration (µM) | Mean OD at 450 nm (± SD) | Calculated Active TGF-β (pg/mL) | Fold Change vs. Untreated |
| Untreated Control | 0 | 0.105 (± 0.008) | 45.2 | 1.0 |
| Vehicle Control | 0 | 0.109 (± 0.011) | 48.1 | 1.1 |
| Control Peptide | 50 | 0.115 (± 0.009) | 52.3 | 1.2 |
| This compound | 10 | 0.254 (± 0.015) | 155.8 | 3.4 |
| This compound | 25 | 0.512 (± 0.021) | 380.4 | 8.4 |
| This compound | 50 | 0.899 (± 0.035) | 751.6 | 16.6 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
References: [4] MedchemExpress.com. This compound | TGF-β Agonist. [6] Soriano-Romaní L, et al. (2018). Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation. Int J Mol Sci. [7] ResearchGate. The this compound peptide activates latent transforming growth factor β (TGF-β)... [12] Elabscience. TGF-β1(Transforming Growth Factor Beta 1) ELISA Kit. [13] Ibl-international. TGF-beta 1 ELISA. [1] New Thrombospondin-1-Deriving Peptides as TGF-β Activators of Cosmeceutical Interest. [8] ResearchGate. Peptide this compound inhibits binding between thrombospondin and LAP. [11] R&D Systems. Human TGF-beta 1 DuoSet ELISA DY240-05. [14] Penn, J. W., et al. (2012). Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay. BMC Research Notes. [9] Thermo Fisher Scientific. Human TGF beta-1 ELISA Kit (BMS249-4). [10] Abcam. Human TGF beta 1 ELISA Kit (ab100647). [2] Davids, J. S., et al. (2008). Latency Associated Peptide Has In Vitro and In Vivo Immune Effects Independent of TGF-β1. PLOS ONE. [5] ResearchGate. (2025). Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation. [3] Robertson, I. B., & Rifkin, D. B. (2016). Regulation of the Bioavailability of TGF-β and TGF-β-Related Proteins. Cold Spring Harbor perspectives in biology.
References
- 1. kvinzo.com [kvinzo.com]
- 2. Latency Associated Peptide Has In Vitro and In Vivo Immune Effects Independent of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Bioavailability of TGF-β and TGF-β-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human TGF beta-1 ELISA Kit (BMS249-4) - Invitrogen [thermofisher.com]
- 10. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]
- 11. rndsystems.com [rndsystems.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. ibl-international.com [ibl-international.com]
- 14. d-nb.info [d-nb.info]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Populations Following KRFK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRFK is a peptide derived from thrombospondin-1 (TSP-1) that functions as an activator of latent Transforming Growth Factor-β (TGF-β).[1][2][3][4][5][6] By binding to the Latency Associated Peptide (LAP), this compound induces the release of active TGF-β, a pleiotropic cytokine with significant immunomodulatory functions.[1][6] Notably, this compound treatment has been shown to alter the balance of T-cell populations, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in immunosuppressive regulatory T-cells (Tregs).[1][4][5] This application note provides a detailed protocol for the analysis of T-cell populations by flow cytometry following this compound treatment, enabling researchers to effectively monitor its immunomodulatory effects.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometric analysis of T-cell populations in response to this compound treatment.
Table 1: Expected Changes in Major T-Cell Subsets Following this compound Treatment
| T-Cell Subset | Marker Profile | Expected Change with this compound | Rationale |
| Helper T-cells | CD3+ CD4+ | Variable | Overall CD4+ population may not change significantly, but subsets will be altered. |
| Cytotoxic T-cells | CD3+ CD8+ | Variable | Direct effects on CD8+ populations are less characterized but should be monitored. |
| Regulatory T-cells (Tregs) | CD3+ CD4+ CD25+ FoxP3+ | Increase | TGF-β is a key driver of Treg differentiation and expansion. |
Table 2: Expected Changes in CD4+ Helper T-Cell Subsets Following this compound Treatment
| T-Cell Subset | Marker Profile | Expected Change with this compound | Rationale |
| Th1 Cells | CD4+ CXCR3+ T-bet+ IFN-γ+ | Decrease | TGF-β signaling is known to suppress Th1 differentiation. |
| Th17 Cells | CD4+ CCR6+ RORγt+ IL-17A+ | Decrease | TGF-β in the presence of IL-6 promotes Th17, but in its absence, it suppresses it. The net effect of this compound is often immunosuppressive. |
| T follicular helper (Tfh) | CD4+ CXCR5+ PD-1+ | Variable | Effects on Tfh are context-dependent and should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Isolation: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Washing: Wash the isolated PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Flow Cytometry Staining for T-Cell Surface Markers
-
Cell Preparation: Aliquot approximately 1 x 10^6 PBMCs per tube.
-
Fc Block: Add an Fc receptor blocking solution to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CXCR3, CCR6) to the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Resuspension: Resuspend the cells in staining buffer for flow cytometry analysis.
Protocol 3: Intracellular Staining for Transcription Factors and Cytokines
-
Surface Staining: Perform surface staining as described in Protocol 2.
-
Fixation and Permeabilization: After surface staining, resuspend the cells in a fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Add the pre-titrated fluorescently conjugated antibodies against intracellular targets (e.g., FoxP3, T-bet, RORγt, IFN-γ, IL-17A) to the permeabilized cells.
-
Incubation: Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in staining buffer for flow cytometry analysis. Acquire data on a flow cytometer within 24 hours.
Mandatory Visualization
Caption: this compound-mediated activation of the TGF-β signaling pathway.
Caption: Experimental workflow for T-cell analysis by flow cytometry.
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Activation and Function in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of KRFK Peptide in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRFK peptide, a sequence derived from thrombospondin-1 (TSP-1), is a potent activator of latent transforming growth factor-beta (TGF-β).[1][2][3] By interacting with the latency-associated peptide (LAP), this compound facilitates the release of active TGF-β, which then engages its receptors to initiate downstream signaling.[1][3] This mechanism plays a crucial role in various physiological and pathological processes, including immune regulation and tissue repair. The study of this compound's localization within tissues is paramount to understanding its therapeutic potential and mechanism of action, particularly in the context of drug delivery and efficacy.
These application notes provide detailed protocols for the visualization of the this compound peptide in tissue sections using immunofluorescence (IF) microscopy. Two primary methodologies are presented: an indirect immunofluorescence approach, contingent on the availability of a specific primary antibody, and a direct detection method using a fluorescently-conjugated this compound peptide.[4]
Signaling Pathway of this compound-Mediated TGF-β Activation
The this compound peptide initiates a signaling cascade by activating latent TGF-β. The process begins with this compound competitively binding to the LSKL sequence within the LAP of the latent TGF-β complex. This disrupts the interaction that keeps TGF-β in its inactive state, leading to the release of the mature TGF-β dimer. The active TGF-β then binds to the TGF-β type II receptor (TGFβRII), which recruits and phosphorylates the TGF-β type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
Experimental Protocols
Two alternative protocols are provided below. Protocol A outlines a standard indirect immunofluorescence procedure, which is dependent on the availability of a validated primary antibody against the this compound peptide. As the availability of such an antibody is not guaranteed, Protocol B provides a method for the direct visualization of a fluorescently-conjugated this compound peptide, a technique that has been successfully used in published studies.
Protocol A: Indirect Immunofluorescence Staining of this compound Peptide
This protocol is a general guideline and may require optimization based on the specific primary antibody used.
Materials and Reagents:
-
Tissue sections (frozen or paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde, cold methanol/acetone)
-
Permeabilization buffer (e.g., 0.1% Saponin in PBS or 0.25% Triton X-100 in PBS)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody against this compound peptide (user-defined dilution)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Humidified chamber
Procedure:
-
Tissue Preparation and Fixation:
-
For frozen sections: Air dry slides for 30 minutes, then fix in ice-cold methanol or a 1:1 mixture of methanol and acetone for 10 minutes at -20°C.
-
For paraffin-embedded sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval (for paraffin-embedded sections):
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Permeabilization:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate with a mild permeabilization buffer, such as 0.1% Saponin in PBS, for 10 minutes. For small peptides, harsh detergents like Triton X-100 should be used with caution as they may extract the antigen.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRFK antibody in the blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol B: Direct Detection of Fluorescently-Conjugated this compound Peptide
This protocol is adapted from studies involving the in vivo administration and subsequent localization of a FITC-conjugated this compound peptide.
Materials and Reagents:
-
Fluorescently-conjugated this compound peptide (e.g., FITC-KRFK)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Phosphate-buffered saline (PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
In Vivo Administration (if applicable):
-
Administer the FITC-KRFK peptide to the animal model according to the experimental design.
-
-
Tissue Harvesting and Embedding:
-
At the desired time points post-administration, harvest the tissues of interest.
-
Embed the fresh tissue in OCT compound and flash-freeze in liquid nitrogen.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
-
Counterstaining and Mounting:
-
Briefly wash the sections with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Immediately visualize the sections using a fluorescence microscope. The FITC-KRFK will be visible in the green channel, and DAPI in the blue channel.
-
Experimental Workflow Diagram
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights into the distribution and relative abundance of the this compound peptide. This can be achieved by measuring the fluorescence intensity in different regions of interest (ROIs) within the tissue.
Table 1: Quantitative Analysis of this compound Peptide Localization
| Sample ID | Tissue Type | Region of Interest (ROI) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Co-localization with [Marker] (Pearson's Coefficient) |
| Control 1 | Kidney | Glomerulus | 15.2 | 3.1 | 0.12 |
| Control 1 | Kidney | Tubules | 12.8 | 2.5 | 0.15 |
| Treated 1 | Kidney | Glomerulus | 85.7 | 10.2 | 0.85 |
| Treated 1 | Kidney | Tubules | 45.3 | 6.8 | 0.45 |
| Control 2 | Liver | Sinusoids | 10.5 | 2.2 | 0.10 |
| Treated 2 | Liver | Sinusoids | 60.1 | 8.9 | 0.78 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody Issues: Primary antibody not suitable or inactive; incorrect dilution. | Use a validated antibody; perform a titration to find the optimal concentration; ensure proper antibody storage.[5] |
| Peptide Washout: Harsh fixation or permeabilization. | Use a crosslinking fixative like PFA followed by a mild detergent (saponin), or try organic solvent fixation (cold methanol/acetone). | |
| Antigen Masking: Epitope is hidden due to fixation (FFPE). | Perform heat-induced antigen retrieval; optimize time, temperature, and pH. | |
| Low Peptide Abundance: The target is present at very low levels. | Consider using a signal amplification system (e.g., tyramide signal amplification).[6][7] | |
| High Background | Non-specific Antibody Binding: Insufficient blocking or antibody concentration is too high. | Increase blocking time or change blocking agent; use a lower concentration of the primary/secondary antibody.[5] |
| Autofluorescence: Endogenous fluorescence from the tissue. | Use a lower wavelength fluorophore or an autofluorescence quenching agent. | |
| Secondary Antibody Issues: Cross-reactivity or non-specific binding. | Use a pre-adsorbed secondary antibody; run a secondary antibody-only control. | |
| Non-specific Staining | Primary Antibody Cross-reactivity: The antibody is binding to other molecules. | Validate primary antibody specificity (e.g., via Western blot or peptide competition assay). |
| Inadequate Washing: Insufficient removal of unbound antibodies. | Increase the number and duration of wash steps. |
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for KRFK Peptide Synthesis and Purification for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRFK peptide, with the sequence Lys-Arg-Phe-Lys, is a synthetic tetrapeptide derived from thrombospondin-1 (TSP-1). It has garnered significant interest in research due to its ability to activate latent transforming growth factor-beta (TGF-β), a key cytokine involved in a myriad of cellular processes including proliferation, differentiation, and immune regulation.[1] The targeted activation of TGF-β by this compound makes it a valuable tool for investigating TGF-β signaling pathways and for potential therapeutic applications in inflammatory and fibrotic diseases, particularly in the context of chronic ocular surface inflammation.[2]
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of the this compound peptide for research purposes. Detailed protocols for each stage are provided to guide researchers in obtaining high-purity this compound suitable for in vitro and in vivo studies.
Application: Activation of Latent TGF-β Signaling
The primary application of the this compound peptide is the activation of the latent form of TGF-β. TGF-β is synthesized as a precursor protein that includes a latency-associated peptide (LAP). This LAP non-covalently binds to the mature TGF-β dimer, preventing its interaction with cell surface receptors. The this compound peptide activates latent TGF-β by competitively binding to the LSKL sequence within the LAP.[1] This disrupts the interaction between the LAP and the mature TGF-β, leading to the release of the active cytokine, which can then bind to its receptors and initiate downstream signaling.[1][3][4]
TGF-β Signaling Pathway Activated by this compound
The activation of TGF-β by this compound initiates a signaling cascade that primarily involves the SMAD family of proteins. The process can be summarized as follows:
-
Release of Active TGF-β: this compound displaces the mature TGF-β from the latent complex.
-
Receptor Binding: The active TGF-β binds to the TGF-β type II receptor (TGFβRII), which is a constitutively active serine/threonine kinase.
-
Receptor Complex Formation: The ligand-bound TGFβRII recruits and phosphorylates the TGF-β type I receptor (TGFβRI).
-
SMAD Phosphorylation: The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
-
SMAD Complex Formation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.
-
Nuclear Translocation and Gene Regulation: The R-SMAD/co-SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in inflammation, fibrosis, and cell growth.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
The this compound peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The synthesis proceeds from the C-terminus to the N-terminus.
Materials and Reagents:
-
Fmoc-Lys(Boc)-Wang resin (or other suitable resin for C-terminal carboxylic acid)
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Lys(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Phe, Arg, and Lys):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (Phe, then Arg, then Lys).
-
Final Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final Fmoc deprotection step as described above.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.
II. Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups (Boc and Pbf).
Materials and Reagents:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
III. Peptide Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude this compound peptide.
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the peptide solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for this compound would be from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified this compound peptide as a white, fluffy powder.
IV. Peptide Characterization
Mass Spectrometry:
-
Confirm the molecular weight of the purified this compound peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Analytical RP-HPLC:
-
Assess the purity of the final product using an analytical C18 column with a suitable gradient of acetonitrile in water with 0.1% TFA. Purity is determined by integrating the area of the product peak relative to the total area of all peaks at 220 nm.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of the this compound peptide on a 0.1 mmol scale.
| Parameter | Expected Value |
| Synthesis Scale | |
| Starting Resin Loading | 0.4 - 0.7 mmol/g |
| Crude Product | |
| Theoretical Yield | ~58 mg |
| Expected Crude Yield | 35 - 50 mg |
| Crude Purity (by HPLC) | 50 - 70% |
| Purified Product | |
| Final Yield after HPLC | 15 - 25 mg |
| Final Purity (by HPLC) | >95% |
| Characterization | |
| Molecular Weight (Monoisotopic) | 577.37 g/mol |
| Molecular Formula | C27H47N9O5 |
Workflow Diagrams
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reconstitution and storage protocols for lyophilized KRFK peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRFK peptide (Lys-Arg-Phe-Lys) is a synthetic tetrapeptide derived from thrombospondin-1 (TSP-1), a large matricellular glycoprotein. This compound has been identified as a potent activator of latent transforming growth factor-beta (TGF-β).[1][2][3] Its ability to promote TGF-β signaling independently of TSP-1 receptors like CD47 and CD36 makes it a valuable tool for research in areas such as chronic ocular surface inflammatory diseases.[1] This document provides detailed protocols for the reconstitution, storage, and handling of lyophilized this compound peptide to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Storage
Proper handling and storage of lyophilized this compound peptide are crucial for maintaining its biological activity. As a basic and hydrophilic peptide, specific considerations for reconstitution are necessary.
Data Summary Table:
| Parameter | Recommendation | Source |
| Long-Term Storage (Lyophilized) | Store at -20°C or -80°C in a dry, dark place. Can be stored for up to several years under these conditions. | [4] |
| Short-Term Storage (Lyophilized) | Stable at room temperature for days to weeks, but -20°C is preferred for any storage duration beyond immediate use. | [5] |
| Reconstitution Solvents | Primary: Sterile, distilled water. Secondary: 0.1% acetic acid in sterile water if solubility in water is limited. | [5][6] |
| Solution Storage (Short-Term) | Aliquots can be stored at 4°C for up to 4-5 weeks. For peptides with inherent instability, freezing is recommended. | [4] |
| Solution Storage (Long-Term) | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | [5] |
| Working Concentration (In Vitro) | A concentration of 50 µM has been effectively used in in-vitro assays to activate TGF-β. | [1] |
| Working Concentration (In Vivo) | Topical application of 5 µg in 5 µL has been used in murine models of ocular inflammation. | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, distilled water or 0.1% acetic acid in sterile water
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile, distilled water. Given this compound's basic nature (two lysines and one arginine), it is expected to be soluble in aqueous solutions.
-
Alternative Solvent: If the peptide does not readily dissolve in water, use sterile 0.1% acetic acid as the solvent.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. A clear solution indicates successful reconstitution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes.[4][5] The volume of each aliquot should be suitable for a single experiment.
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C for long-term use. For immediate use, the solution can be kept at 4°C for a short period.
Protocol 2: In Vitro TGF-β Activation Assay
This protocol outlines a general procedure to assess the ability of this compound to activate latent TGF-β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Reconstituted this compound peptide stock solution
-
Cell line that secretes latent TGF-β (e.g., bone marrow-derived dendritic cells)
-
Appropriate cell culture medium and supplements
-
TGF-β ELISA kit (sensitive to the active form of TGF-β)
-
Control peptide (e.g., a scrambled version of this compound)
-
96-well cell culture plates
-
Standard laboratory equipment for cell culture and ELISA
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and secretion of latent TGF-β during the experiment.
-
Peptide Treatment: Once the cells are adhered and growing, treat them with varying concentrations of this compound peptide (e.g., 10 µM, 25 µM, 50 µM). Include a negative control (vehicle only) and a control with a scrambled peptide.
-
Incubation: Incubate the cells with the peptides for a predetermined time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to remove any cells or debris.
-
TGF-β ELISA: Follow the manufacturer's instructions for the TGF-β ELISA kit to quantify the amount of active TGF-β in the collected supernatants.
-
Data Analysis: Compare the levels of active TGF-β in the this compound-treated samples to the control samples to determine the dose-dependent effect of this compound on TGF-β activation.
Visualizations
Caption: Workflow for the reconstitution and storage of lyophilized this compound peptide.
Caption: this compound-mediated activation of the latent TGF-β signaling pathway.
References
Application Notes and Protocols for Assessing KRFK's Effect on Corneal Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of the KRFK peptide in mitigating corneal inflammation. The protocols detailed below are based on established in vivo and in vitro models and provide a basis for consistent and reproducible studies.
Introduction
Chronic inflammation of the ocular surface can lead to significant discomfort, vision impairment, and in severe cases, blindness. The this compound peptide, derived from thrombospondin-1 (TSP-1), has emerged as a promising therapeutic agent. This compound functions by activating latent transforming growth factor-beta (TGF-β), a cytokine known for its potent anti-inflammatory and immunomodulatory properties.[1][2][3] This document outlines the experimental setup to assess the efficacy of this compound in a preclinical model of corneal inflammation.
In Vivo Experimental Model: TSP-1 Deficient Mice
Thrombospondin-1 (TSP-1) deficient mice (TSP-1-/-) serve as a well-established preclinical model for chronic ocular inflammation. These mice spontaneously develop inflammatory changes on the ocular surface, making them suitable for studying the preventative and therapeutic effects of anti-inflammatory compounds like this compound.[1][2][4]
Experimental Workflow
The following diagram illustrates the general in vivo experimental workflow for assessing the effect of this compound on corneal inflammation in TSP-1-/- mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting KRFK peptide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting solubility issues with the KRFK peptide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
A1: this compound is a tetrapeptide with the sequence Lys-Arg-Phe-Lys. It is a fragment derived from thrombospondin-1 (TSP-1). This compound is characterized as an alkaline peptide with strong hydrophilicity. Its primary mechanism of action is the activation of latent transforming growth factor-beta (TGF-β), which allows it to promote TGF-β-mediated signaling and its downstream effects.[1][2] This activity is independent of typical thrombospondin receptors like CD47 and CD36.[1]
Q2: My lyophilized this compound peptide won't dissolve in water. What should I do?
A2: The solubility of peptides is highly dependent on their amino acid sequence and overall charge.[3] The this compound peptide has a net positive charge due to its basic residues (Lysine and Arginine), which generally makes it soluble in aqueous solutions.[4] If you are experiencing issues, it could be due to aggregation or the presence of counterions (like TFA from synthesis).
First, try sonicating the solution, as this can help break up small particles and enhance the rate of dissolution.[5] If the peptide remains insoluble, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help.[3][4] For a basic peptide like this compound, an acidic environment will further protonate the basic residues, increasing its solubility in aqueous media.
Q3: What is the best way to store the this compound peptide?
A3: Proper storage is critical to maintain the stability and activity of the peptide.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C in a tightly sealed vial, protected from light.[6] Before opening, allow the vial to warm to room temperature to prevent moisture absorption, which can decrease stability.[5]
-
In Solution: Peptide solutions are significantly less stable than their lyophilized form.[7] It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[7] For peptides in solution, a pH between 5 and 6 is often optimal for stability.[5]
Q4: Can I use DMSO to dissolve my this compound peptide for cell culture assays?
A4: While this compound is a hydrophilic peptide, if you are facing significant solubility challenges, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used.[3] However, for cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, as it can be toxic to cells. A final concentration of 0.5-1% DMSO is generally considered safe for most cell assays, though it is best to determine the specific tolerance of your cell line.[3][8] When preparing the solution, dissolve the peptide completely in a small amount of 100% DMSO first, and then slowly add this concentrated stock dropwise to your aqueous buffer or media while vortexing.[3]
Q5: How can I tell if my this compound peptide is aggregating?
A5: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble structures.[9] The simplest way to detect aggregation is through visual inspection of your solution.[9] Signs of aggregation include:
-
Visible precipitates or solid particles.
-
Cloudiness or opalescence (a milky appearance).
-
Formation of a gel-like substance.
If you observe any of these, it is likely that your peptide has aggregated.[9]
Troubleshooting Guides
Issue 1: Peptide immediately precipitates upon adding aqueous buffer.
-
Cause: This often happens with hydrophobic peptides, but can also occur with hydrophilic peptides if they form strong intermolecular hydrogen bonds or if the lyophilized powder contains "seeds" for aggregation.[10] The buffer's pH might be at or near the peptide's isoelectric point (pI), where solubility is minimal.[11]
-
Solution Workflow:
-
Check the pH: Ensure the pH of your buffer is not near the peptide's pI. For the basic this compound peptide, a slightly acidic pH (e.g., pH 5-6) should improve solubility.
-
Use a Disaggregating Solvent: For stubborn aggregates, you can first dissolve the peptide in a small amount of a strong organic solvent like trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP), and then dilute it into your desired buffer. Note: These solvents are often cytotoxic and should be removed (e.g., by lyophilization) or diluted to non-toxic levels before use in cell-based assays.[10][12]
-
Slow Dilution: Add the concentrated peptide stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations that can promote aggregation.[9]
-
Issue 2: Peptide solution becomes cloudy over time, especially when stored at 4°C.
-
Cause: This indicates that the peptide is not stable in the solution under those storage conditions. Factors like pH, temperature, and peptide concentration can influence aggregation over time.[9] Peptides are generally less stable in solution than in lyophilized form.[7]
-
Recommendations:
-
Prepare Fresh Solutions: Whenever possible, prepare the peptide solution fresh before each experiment.
-
Aliquot and Freeze: If you must store the solution, create single-use aliquots and store them at -20°C or -80°C. Avoid storing peptide solutions at 4°C for more than a day or two.[7]
-
Filter Sterilize: Before storing, you can filter the peptide solution through a 0.2 µm filter to remove any small aggregates or potential bacterial contamination that could contribute to instability.[7]
-
Data and Protocols
Table 1: Recommended Solvents for this compound Peptide
| Solvent | Type | Recommendation for this compound (Basic Peptide) | Considerations for In Vitro Assays |
| Sterile Water | Aqueous | First choice for dissolving hydrophilic, basic peptides.[4] | Ideal for most assays. Ensure sterility. |
| Dilute Acetic Acid (e.g., 10%) | Acidic Aqueous | Use if insoluble in water. Helps to protonate basic residues.[3] | The final pH of the solution must be adjusted and compatible with the assay. |
| DMSO | Organic | Use for highly hydrophobic or aggregation-prone peptides.[3] | Final concentration should be <1% (ideally ≤0.1%) to avoid cytotoxicity.[3][8] |
| PBS (pH 7.4) | Aqueous Buffer | Can be used, but solubility might be lower than in slightly acidic water. | Ensure compatibility with your specific assay. |
Experimental Protocol 1: this compound Solubility Test
This protocol helps determine the best solvent for your specific batch of this compound peptide.
-
Aliquot a Small Amount: Weigh out a small, precisely measured amount of the lyophilized this compound peptide (e.g., 1 mg).[3]
-
Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds.
-
Visual Inspection: Check for visible particles or cloudiness.
-
Sonication: If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Re-inspect the solution.
-
Acidification (if necessary): If the peptide is still not in solution, add 10% acetic acid dropwise until the peptide dissolves. Keep track of the volume added.
-
Organic Solvent (alternative): If the peptide remains insoluble, lyophilize the sample to remove the aqueous solvent.[13] Then, attempt to dissolve the same small aliquot in a minimal amount of DMSO, followed by slow dilution into your aqueous buffer.[3]
-
Documentation: Record the solvent and final concentration that successfully dissolved the peptide.
Experimental Protocol 2: Preparation of a 10 mM this compound Stock Solution
-
Calculate Mass: The molecular weight of this compound is 577.73 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.78 mg of the peptide.
-
Warm Vial: Allow the vial of lyophilized this compound to come to room temperature before opening.[5]
-
Weigh Peptide: Carefully weigh out 5.78 mg of the peptide.
-
Dissolve: Based on your solubility test (Protocol 1), add the appropriate solvent. For example, add just under 1 mL of sterile water. Vortex and sonicate if necessary.
-
Adjust Volume: Once fully dissolved, bring the final volume to exactly 1 mL with the same solvent.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.[7]
Visualizations
Caption: A workflow for troubleshooting this compound peptide solubility.
Caption: The signaling pathway of this compound-mediated TGF-β activation.[2][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. genscript.com [genscript.com]
- 5. chempep.com [chempep.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing KRFK Peptide Concentration for Dendritic Cell Modulation
Welcome to the technical support center for the use of KRFK peptide in dendritic cell (DC) modulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide on dendritic cells?
A1: The this compound peptide is a synthetic peptide derived from thrombospondin-1 (TSP-1). Its primary mechanism is the activation of latent transforming growth factor-beta (TGF-β).[1][2] this compound binds to the latency-associated peptide (LAP), which holds TGF-β in an inactive state. This binding induces a conformational change, releasing active TGF-β.[3][4] The active TGF-β then signals through its receptors (TβRI and TβRII) on dendritic cells, leading to a signaling cascade primarily involving SMAD proteins. This signaling pathway ultimately promotes a tolerogenic phenotype in the dendritic cells, characterized by the downregulation of co-stimulatory molecules and MHC class II.
Q2: What is the recommended starting concentration of this compound peptide for in vitro experiments with bone marrow-derived dendritic cells (BMDCs)?
A2: Based on published studies, a concentration of 50 μM this compound peptide is a well-established starting point for the in vitro treatment of BMDCs for 24 hours.[5] This concentration has been shown to effectively activate TGF-β and reduce the expression of DC maturation markers.[5]
Q3: Is there a recommended negative control peptide for this compound experiments?
A3: Yes, the peptide KQFK is often used as a negative control in experiments involving this compound.[6] This peptide is structurally similar but does not possess the TGF-β activating sequence, allowing researchers to control for any non-specific effects of peptide treatment.
Q4: What are the expected phenotypic changes in dendritic cells after successful treatment with this compound?
A4: Successful treatment with this compound should induce a tolerogenic phenotype in dendritic cells. This is typically characterized by:
-
Reduced expression of co-stimulatory molecules: Such as CD80 and CD86.
-
Downregulation of MHC class II expression.
-
An overall immature or semi-mature phenotype.
These changes indicate that the dendritic cells are less capable of priming robust T-cell responses and may instead promote regulatory T-cell induction.[1][2]
Q5: How can I assess the viability of my dendritic cells after treatment with this compound peptide?
A5: A standard MTT assay can be performed to evaluate cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. You should test a range of this compound concentrations to determine if there are any cytotoxic effects at higher doses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in CD80, CD86, or MHC class II expression after this compound treatment. | 1. Suboptimal this compound concentration: The 50 μM starting concentration may not be optimal for your specific cell culture conditions or DC source. 2. Inactive this compound peptide: The peptide may have degraded due to improper storage or handling. 3. Issues with DC differentiation: The cells may not be true dendritic cells or may be over-matured prior to treatment. 4. Problem with TGF-β signaling: The dendritic cells may have a defect in their TGF-β receptor or downstream signaling pathway. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 μM, 25 μM, 50 μM, 100 μM) to find the optimal concentration for your system. 2. Use fresh, properly stored this compound peptide: Ensure the peptide is stored at the recommended temperature and reconstituted correctly. Include the KQFK negative control. 3. Verify DC phenotype before treatment: Use flow cytometry to confirm the expression of DC markers (e.g., CD11c) and the immature state of the cells before adding this compound. 4. Check for TGF-β receptor expression: If problems persist, you can assess the expression of TβRI and TβRII on your dendritic cells via flow cytometry or western blot. |
| High cell death observed after this compound treatment. | 1. This compound peptide cytotoxicity: Although generally considered non-toxic at effective concentrations, very high concentrations may induce cytotoxicity. 2. Contamination of peptide or culture: The peptide solution or cell culture may be contaminated. 3. Poor cell health prior to treatment: The dendritic cells may have been unhealthy before the addition of the peptide. | 1. Perform a cytotoxicity assay (e.g., MTT assay): Test a range of this compound concentrations to determine the cytotoxic threshold. 2. Use sterile techniques: Ensure the peptide is reconstituted in a sterile buffer and that all cell culture work is performed under sterile conditions. 3. Assess cell viability before treatment: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to ensure a high percentage of viable cells before starting the experiment. |
| Inconsistent results between experiments. | 1. Variability in DC differentiation: The efficiency of DC differentiation from bone marrow precursors can vary. 2. Inconsistent this compound peptide activity: Different batches of peptide may have slight variations in activity. 3. Variability in experimental timing: Inconsistent incubation times can affect the outcome. | 1. Standardize DC differentiation protocol: Use a consistent protocol for generating BMDCs and always check the phenotype of the cells before use. 2. Titer each new lot of this compound peptide: Perform a dose-response experiment for each new batch of peptide to ensure consistent activity. 3. Maintain consistent incubation times: Adhere strictly to the optimized incubation time for this compound treatment and for all subsequent staining and analysis steps. |
Data Presentation
Table 1: Expected Dose-Dependent Effect of this compound Peptide on Dendritic Cell Maturation Markers
| This compound Concentration (μM) | Mean Fluorescence Intensity (MFI) of CD80 | Mean Fluorescence Intensity (MFI) of CD86 | Mean Fluorescence Intensity (MFI) of MHC Class II |
| 0 (Untreated Control) | ++++ | ++++ | ++++ |
| 10 | +++ | +++ | +++ |
| 25 | ++ | ++ | ++ |
| 50 | + | + | + |
| 100 | + | + | + |
This table represents expected qualitative results based on published literature. Researchers should perform their own dose-response experiments to obtain quantitative data.
Table 2: Example Cell Viability Data using MTT Assay
| This compound Concentration (μM) | % Cell Viability (relative to untreated control) |
| 0 (Untreated Control) | 100% |
| 10 | ~98% |
| 25 | ~97% |
| 50 | ~95% |
| 100 | ~92% |
| 200 | ~85% |
This table provides example data. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest Bone Marrow: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle and connective tissue.
-
Flush Bone Marrow: Cut the ends of the bones and flush the marrow into a sterile petri dish containing RPMI-1640 medium using a syringe with a 25-gauge needle.
-
Prepare Single-Cell Suspension: Gently pipette the marrow to break up clumps and pass the cell suspension through a 70 μm cell strainer.
-
Lyse Red Blood Cells: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 1-2 minutes at room temperature. Neutralize the lysis buffer with excess RPMI-1640.
-
Culture Cells: Centrifuge the cells again, discard the supernatant, and resuspend the pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.
-
Incubate: Plate the cells in non-tissue culture treated plates and incubate at 37°C in a 5% CO2 incubator.
-
Feed Cells: On day 3, gently remove 75% of the media and replace it with fresh complete RPMI-1640 containing GM-CSF and IL-4.
-
Harvest Cells: On day 6 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for use.
Protocol 2: this compound Peptide Treatment and Flow Cytometry Analysis
-
Prepare DCs: Harvest the immature BMDCs and plate them in a new plate at a density of 1 x 10^6 cells/mL.
-
Treat with this compound: Add this compound peptide to the desired final concentration (e.g., 50 μM). Include an untreated control and a KQFK negative control.
-
Incubate: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest and Stain: After incubation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC class II for 30 minutes on ice in the dark.
-
Wash and Acquire: Wash the cells twice with FACS buffer and resuspend them in FACS buffer for analysis.
-
Analyze: Acquire the samples on a flow cytometer. Gate on the CD11c-positive population to analyze the expression of CD80, CD86, and MHC class II.
Mandatory Visualizations
Caption: this compound peptide signaling pathway in dendritic cells.
Caption: Experimental workflow for this compound modulation of DCs.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Topical KRFK Peptide Delivery to the Eye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical KRFK peptide delivery to the eye.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound peptide on the ocular surface?
The this compound peptide is a derivative of thrombospondin-1 (TSP-1) and functions by activating latent transforming growth factor-beta (TGF-β).[1][2][3][4] Specifically, this compound competes with the Leu-Ser-Lys-Leu (LSKL) sequence within the latency-associated peptide (LAP) of latent TGF-β. This competition leads to the release of the active form of TGF-β, which can then bind to its receptors on target cells and initiate downstream signaling pathways.[2] This activation of TGF-β is crucial for modulating immune responses on the ocular surface, and this compound has been shown to drive dendritic cells towards a tolerogenic phenotype.[2][3][4]
Q2: What are the primary challenges associated with the topical delivery of this compound peptide to the eye?
The main obstacles in topical this compound peptide delivery are its low bioavailability and potential instability.[5] Several factors contribute to these challenges:
-
Biopharmaceutical Barriers: The eye has natural defense mechanisms that limit drug absorption. These include tear drainage, which rapidly removes topically applied substances, and the proteolytic activity of the tear film, which can degrade the peptide.[5]
-
Physicochemical Properties: Peptides, being relatively large and often hydrophilic molecules, face difficulty penetrating the lipophilic corneal epithelium.[6] Factors such as a high molecular weight (>500 g/mol ), and a large number of hydrogen bonds can contribute to poor absorption.[2]
-
Formulation Stability: Peptides can be unstable in aqueous solutions, which are the preferred format for eye drops.[7] This instability can lead to a loss of bioactivity.
Troubleshooting Guides
Problem 1: Low Bioavailability and Poor Efficacy of this compound Peptide
If you are observing lower than expected therapeutic effects, it is likely due to insufficient peptide reaching the target tissue. Here are some potential causes and troubleshooting steps:
-
Rapid Clearance: The peptide may be cleared from the ocular surface too quickly.
-
Solution: Consider reformulating the eye drops with viscosity-enhancing agents to increase residence time on the ocular surface.[8]
-
-
Poor Corneal Penetration: The physicochemical properties of the peptide may be hindering its absorption through the cornea.
-
Solution 1: Incorporate penetration enhancers into your formulation. However, be cautious as these can sometimes cause local toxicity.[8]
-
Solution 2: Explore advanced delivery systems such as liposomes or nanoparticles to encapsulate the this compound peptide and facilitate its transport across ocular barriers.[7]
-
-
Peptide Degradation: The peptide may be degrading in the tear film before it can be absorbed.
-
Solution: Investigate the stability of your this compound formulation. You may need to adjust the pH or include stabilizers in your formulation.
-
Quantitative Data: Ocular Surface Retention of this compound
The following table summarizes the retention of topically applied FITC-conjugated this compound peptide in the ocular surface tissues of mice.
| Time Point | Observation in Cornea | Observation in Conjunctiva |
| 1 Hour | Intense fluorescence primarily in the outermost epithelial layer.[2][5] | Intense FITC-fluorescence observed.[2][5] |
| 3 Hours | No significant fluorescence detected.[5] | No significant fluorescence detected.[5] |
This data suggests that while the this compound peptide is retained on the ocular surface for at least one hour, its presence diminishes significantly by the three-hour mark.
Problem 2: this compound Peptide Formulation Instability
If you suspect your this compound peptide formulation is unstable, leading to inconsistent experimental results, consider the following:
-
pH of the Formulation: Peptides often have a specific pH range for optimal stability.
-
Solution: Determine the optimal pH for this compound stability and buffer your formulation accordingly. The pH of the formulation should also be close to that of the lacrimal fluid to maximize activity and minimize irritation.[7]
-
-
Oxidation and Hydrolysis: Peptides can be susceptible to chemical degradation.
-
Solution: Protect your formulation from light and consider adding antioxidants. For long-term storage, lyophilization (freeze-drying) can be an effective strategy to improve stability.
-
-
Microbial Contamination: Eye drops are susceptible to microbial growth.
-
Solution: Ensure your formulation is sterile and consider including a suitable preservative if it is a multi-dose preparation.
-
Problem 3: Suspected Ocular Irritation or Toxicity
While studies have shown that topically administered this compound peptide does not induce fibrotic changes in the ocular surface, it is still crucial to assess the irritation potential of your final formulation.[2][3]
-
Symptoms of Irritation: Observe for signs of ocular irritation in your animal models, such as redness, swelling, and discharge.
-
Solution: If irritation is observed, it may be due to the excipients in your formulation rather than the peptide itself. Consider reformulating with alternative, more biocompatible excipients.
-
-
Assessing Irritation Potential:
Experimental Protocols
Protocol 1: In Vivo Localization of Topically Administered this compound Peptide
This protocol is adapted from a study that evaluated the retention of FITC-conjugated this compound peptide on the ocular surface of mice.[2]
Materials:
-
FITC-conjugated this compound peptide
-
Wild-type mice
-
Optimal cutting temperature (OCT) compound
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Prepare a solution of FITC-conjugated this compound peptide. A concentration of 1 µg/µL in a 5 µL volume per eye has been previously used.[2]
-
Topically administer the FITC-KRFK solution to the eyes of the mice.
-
At desired time points (e.g., 1 and 3 hours), humanely euthanize the mice and harvest the eyeballs.[2]
-
Embed the eyeballs in OCT compound and flash-freeze in liquid nitrogen.[2]
-
Prepare cryosections of the ocular tissues.
-
Stain the tissue sections with DAPI to visualize the cell nuclei.
-
Examine the sections under a fluorescence microscope to detect the presence and localization of the FITC-conjugated this compound peptide (green fluorescence) in the cornea and conjunctiva.[3]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ocular delivery of proteins and peptides: challenges and novel formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. x-cellr8.com [x-cellr8.com]
- 11. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Open Access) The use of HET-CAM test in detecting the ocular irritation. (2007) | J Tavaszi | 32 Citations [scispace.com]
assessing and minimizing off-target effects of KRFK peptide
Welcome to the technical support center for the KRFK peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing and minimizing the off-target effects of the this compound peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary mechanism of action?
A1: The this compound peptide is a tetrapeptide (Lys-Arg-Phe-Lys) derived from thrombospondin-1 (TSP-1). Its primary function is to activate latent transforming growth factor-beta (TGF-β)[1][2]. It achieves this by binding to the LSKL sequence within the latency-associated peptide (LAP) of the inactive TGF-β complex. This interaction disrupts the non-covalent association between LAP and mature TGF-β, leading to the release of the biologically active form of TGF-β[3][4]. This activation of TGF-β by this compound is independent of the classical TSP-1 receptors, CD36 and CD47[2].
Q2: What are the potential off-target effects of the this compound peptide?
A2: The primary concern for off-target effects with this compound is not due to promiscuous binding to unintended receptors, but rather the pleiotropic and context-dependent effects of its intended target, activated TGF-β. Overactivation of TGF-β signaling can lead to various cellular responses, with fibrosis being a significant concern in many tissues[5]. However, in a preclinical mouse model of chronic ocular inflammation, topical administration of this compound did not induce fibrotic changes in the ocular surface[3]. Researchers should carefully evaluate the potential for TGF-β-mediated side effects within their specific experimental system.
Q3: What is a suitable negative control for in vitro and in vivo experiments with this compound?
A3: A commonly used negative control peptide for this compound is the KQFK peptide (Lys-Gln-Phe-Lys)[6]. This peptide is structurally similar but lacks the specific sequence required to activate latent TGF-β, allowing researchers to control for effects not related to TGF-β activation.
Troubleshooting Guides
Problem 1: Inconsistent or no TGF-β activation observed in my in vitro assay.
Possible Causes & Troubleshooting Steps:
-
Peptide Stability and Handling:
-
Issue: Peptides can degrade if not stored or handled properly. This compound, being a small peptide, can be susceptible to proteases in serum-containing media.
-
Solution: Store the lyophilized this compound peptide at -20°C or -80°C. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or PBS) and prepare single-use aliquots to avoid multiple freeze-thaw cycles[7][8]. When using in cell culture, consider reducing serum concentration or using serum-free media for the duration of the peptide treatment if compatible with your cells. You can assess peptide stability in your specific media using HPLC-MS[9].
-
-
Cellular System:
-
Issue: The cells you are using may not produce sufficient amounts of latent TGF-β for this compound to act upon, or they may lack the necessary TGF-β receptors and downstream signaling components.
-
Solution: Confirm that your cell line or primary cells are known to secrete latent TGF-β. You can measure the total TGF-β in your culture supernatant (after acid or heat activation) using an ELISA kit. Also, verify that your cells express TGF-β receptors (TβRI and TβRII) and the downstream signaling molecules like SMAD2/3[10].
-
-
Assay Sensitivity:
-
Issue: Your method for detecting TGF-β activity may not be sensitive enough.
-
Problem 2: High background signal in my TGF-β reporter assay.
Possible Causes & Troubleshooting Steps:
-
Constitutive TGF-β Activation:
-
Issue: Your cell culture conditions may be causing spontaneous activation of latent TGF-β. This can be due to factors in the serum or proteases released by the cells.
-
Solution: Culture cells in a serum-free or low-serum medium for a period before and during the experiment. Include a "no treatment" control and a negative control peptide (e.g., KQFK) to establish a baseline of TGF-β activity[6].
-
-
Reporter Cell Line Instability:
-
Issue: The reporter cell line may have high basal activity.
-
Solution: Regularly check the stability and responsiveness of your reporter cell line. Ensure you are using a low passage number. If background remains high, consider re-deriving the cell line or using an alternative reporter system.
-
Problem 3: Unexpected cellular phenotypes or toxicity observed after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
TGF-β Mediated Effects:
-
Issue: The observed phenotype might be a known, albeit undesired, consequence of TGF-β signaling in your specific cell type (e.g., growth inhibition, apoptosis, or epithelial-mesenchymal transition).
-
Solution: To confirm that the effect is TGF-β-dependent, try to block it using a specific inhibitor of the TGF-β receptor I (e.g., SB-431542). If the phenotype is reversed, it is likely mediated by the activated TGF-β.
-
-
Peptide Impurities:
-
Issue: The peptide preparation may contain impurities from the synthesis process (e.g., trifluoroacetate - TFA) that could be causing cellular stress or toxicity[13].
-
Solution: Ensure you are using a high-purity grade of this compound peptide (>95%). If you suspect impurities are an issue, consider obtaining the peptide from a different supplier or having the purity independently verified.
-
Experimental Protocols & Data
Protocol 1: In Vitro Assessment of this compound-Mediated TGF-β Activation in Dendritic Cells
This protocol is adapted from studies demonstrating the effect of this compound on bone marrow-derived dendritic cells (BMDCs)[2][3].
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, L-glutamine, and 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days to generate immature dendritic cells (iDCs).
-
-
This compound Treatment:
-
Plate the iDCs at a density of 1 x 10^6 cells/mL.
-
Treat the cells with this compound peptide at a final concentration of 50 µM. Include a negative control group treated with 50 µM KQFK peptide and an untreated control group.
-
Incubate for 24 hours.
-
-
Assessment of TGF-β Activation:
-
Collect the cell culture supernatant.
-
Measure the concentration of active TGF-β using a specific ELISA kit.
-
-
Analysis of Dendritic Cell Maturation:
Expected Quantitative Data:
| Treatment Group | Active TGF-β in Supernatant (pg/mL) | % CD86+ Cells (MFI) | % MHC II+ Cells (MFI) |
| Untreated iDCs | Baseline | Low | Moderate |
| KQFK (50 µM) | No significant change from baseline | No significant change | No significant change |
| This compound (50 µM) | Significant increase | Significant decrease | Significant decrease |
MFI: Mean Fluorescence Intensity
Protocol 2: In Vivo Topical Administration of this compound in a Mouse Model of Ocular Inflammation
This protocol is based on a study using TSP-1 deficient mice, which develop chronic ocular inflammation[3][17].
-
Animal Model:
-
Use TSP-1 deficient (TSP-1-/-) mice. Age-matched wild-type mice can be used as a baseline control.
-
-
Peptide Formulation and Administration:
-
Dissolve this compound or the control peptide KQFK in a sterile saline solution.
-
Topically administer 5 µL of the peptide solution (containing 5 µg of peptide) to the ocular surface of the mice. A single dose or repeated doses can be applied depending on the experimental design.
-
-
Assessment of Ocular Inflammation:
-
Clinical Scoring: At various time points, assess corneal fluorescein staining to evaluate epithelial defects.
-
Immunological Analysis: Harvest draining cervical lymph nodes and analyze the T-cell populations (e.g., Th1, Th17, and Treg cells) by flow cytometry after intracellular cytokine staining[3].
-
Histology: At the end of the study, collect ocular tissues for histological analysis to assess for signs of inflammation and fibrosis. Stains such as Masson's trichrome can be used to detect collagen deposition as an indicator of fibrosis[18].
-
Expected Quantitative Data:
| Treatment Group | Corneal Staining Score (0-4) | % Th17 Cells in Draining Lymph Nodes | % Treg Cells in Draining Lymph Nodes |
| Untreated TSP-1-/- | High | Elevated | Reduced |
| KQFK Treated | No significant change | No significant change | No significant change |
| This compound Treated | Significantly reduced | Significantly reduced | Significantly increased |
Visualizations
Caption: this compound-mediated activation of the canonical TGF-β signaling pathway.
Caption: Workflow for assessing this compound peptide activity in vitro and in vivo.
Caption: Troubleshooting logic for inconsistent this compound peptide activity.
References
- 1. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 13. genscript.com [genscript.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Frontiers | Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform [frontiersin.org]
- 16. sanguinebio.com [sanguinebio.com]
- 17. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Corneal Fibrosis by Imaging Second Harmonic–Generated Signals in Rabbit Corneas Treated with Mitomycin C after Excimer Laser Surface Ablation - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of KRFK peptide in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the KRFK peptide in solution for experimental use.
Introduction to this compound Peptide
This compound is a tetrapeptide with the sequence Lys-Arg-Phe-Lys. It is derived from thrombospondin-1 (TSP-1), a large matricellular glycoprotein involved in a variety of biological processes. This compound is known to activate latent transforming growth factor-β (TGF-β), a key cytokine regulating cell growth, differentiation, and immune responses.[1] Its ability to modulate TGF-β signaling makes it a valuable tool in research, particularly in studies related to chronic ocular surface inflammatory disorders.[1] However, like many short peptides, this compound can be susceptible to degradation in aqueous solutions, which can impact experimental reproducibility and outcomes. One study noted that due to its small size (4 amino acids), a low stability and short half-life could be expected.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
A1: The this compound peptide activates latent TGF-β. It is thought to compete for the binding of the Leu-Ser-Lys-Leu (LSKL) sequence within the latency-associated peptide (LAP), which keeps TGF-β in an inactive state. By disrupting this interaction, this compound facilitates the release of active TGF-β, allowing it to bind to its receptors and initiate downstream signaling.
Q2: What are the common causes of this compound peptide instability in solution?
A2: Like other peptides, this compound is susceptible to several degradation pathways in aqueous solutions, including:
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Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues if they were present in the sequence.
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Oxidation: The amino acid residues in this compound (Lys, Arg, Phe) are generally not prone to oxidation under standard conditions, but methionine, tryptophan, or cysteine residues in other peptides are highly susceptible.
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Deamidation: This affects asparagine and glutamine residues, which are not present in this compound.
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Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of activity. Factors like high concentration, pH, and temperature can influence aggregation.[3]
Q3: How should I store lyophilized this compound peptide and its stock solutions?
A3: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment.[4] Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[4]
Q4: What is a suitable solvent for reconstituting this compound peptide?
A4: Based on its hydrophilic and basic nature (containing two lysine and one arginine residue), this compound is expected to be soluble in aqueous buffers. Sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) at a neutral to slightly acidic pH is a good starting point. For cell culture experiments, the peptide is often dissolved in serum-free medium or a vehicle compatible with the specific cell line.
Troubleshooting Guide for this compound Peptide Instability
This guide addresses common issues encountered when working with this compound peptide in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity over a short period in solution. | Peptide Degradation: Hydrolysis of peptide bonds due to inappropriate pH or temperature. | Optimize the pH of the buffer. For many peptides, a slightly acidic pH (e.g., pH 5-6) can minimize hydrolysis. Store solutions at 4°C for short-term use (hours to a few days) and frozen for longer periods. |
| Adsorption to Surfaces: The peptide may be adsorbing to the surface of plastic or glass vials, especially at low concentrations. | Use low-protein-binding microcentrifuge tubes or silanized glassware. The addition of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can also help to reduce adsorption, but check for compatibility with your experimental system. | |
| Precipitate forms in the this compound peptide solution. | Aggregation: High peptide concentration, inappropriate pH, or high ionic strength can promote peptide aggregation. | Prepare a more dilute stock solution. If a high concentration is necessary, screen different buffer conditions (pH, ionic strength) to find one that maintains solubility. Consider the use of excipients that are known to reduce aggregation, such as certain amino acids (e.g., arginine, glycine) or sugars (e.g., sucrose, trehalose).[5] |
| Poor Solubility: The peptide may not be fully dissolved in the chosen solvent. | Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication can aid dissolution. If solubility remains an issue in neutral buffers, try a slightly acidic buffer. | |
| Inconsistent experimental results between batches. | Inaccurate Peptide Quantification: Errors in determining the initial concentration of the stock solution. | Use a reliable method for peptide quantification, such as UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr, which this compound does not) or, more accurately for this compound, amino acid analysis or a validated HPLC method with a reference standard. |
| Variable Peptide Stability: Differences in solution preparation, handling, or storage between experiments. | Standardize the entire workflow, from reconstitution to use in the experiment. Prepare fresh dilutions from a frozen aliquot for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Peptide Stock Solution
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water or 10 mM sodium phosphate buffer, pH 6.0) to a concentration of 1-10 mM.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
-
Protocol 2: Stability Assessment of this compound Peptide by RP-HPLC
This protocol describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to monitor the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution under desired stress conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
If necessary, stop the degradation reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and store at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
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Monitor the decrease in the peak area of the intact this compound peptide over time.
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The appearance of new peaks indicates the formation of degradation products.
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Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.
-
Visualizations
This compound Activation of the TGF-β Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the TGF-β signaling pathway, leading to the transcription of target genes.
Caption: this compound-mediated activation of the canonical TGF-β/SMAD signaling pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical flow of an experiment to assess the stability of this compound peptide in solution.
Caption: Workflow for assessing this compound peptide stability under various conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with KRFK peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with the KRFK peptide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound peptide?
A1: The this compound peptide is a synthetic tetrapeptide (Lys-Arg-Phe-Lys) derived from thrombospondin-1 (TSP-1). It functions as an activator of latent transforming growth factor-beta (TGF-β). This compound competitively binds to the Leu-Ser-Lys-Leu (LSKL) sequence on the latency-associated peptide (LAP), which is non-covalently associated with mature TGF-β. This binding disrupts the latent complex, leading to the release of biologically active TGF-β. This activation mechanism is independent of the TSP-1 receptors CD36 and CD47.[1][2]
Q2: What are the common applications of the this compound peptide?
A2: this compound is primarily used in research to study the effects of localized TGF-β activation. A significant application is in the investigation of chronic ocular surface inflammatory disorders.[1][2] In animal models, topical application of this compound has been shown to prevent inflammatory manifestations by promoting a tolerogenic dendritic cell phenotype and modulating T-cell responses.[1]
Q3: How should I properly store and handle the this compound peptide?
A3: Proper storage and handling are critical to maintain the integrity and activity of the this compound peptide.
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability. The lyophilized powder is generally stable for extended periods under these conditions.
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Peptide in Solution: For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What is the recommended solvent for reconstituting this compound peptide?
A4: this compound is a hydrophilic peptide. For reconstitution, start with sterile, distilled water. If solubility is an issue, since this compound is a basic peptide (containing two lysine and one arginine residue), adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can aid in dissolution. Avoid using strong acids or bases as they can hydrolyze the peptide.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected TGF-β activation in in-vitro assays.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure the peptide has been stored correctly in its lyophilized form at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots. - Prepare fresh working solutions for each experiment. |
| Suboptimal Peptide Concentration | - The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 50 µM has been used successfully in studies with bone marrow-derived dendritic cells.[2] - Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| Incorrect Assay Conditions | - Ensure the pH of your culture medium is within the optimal range for both your cells and TGF-β activity. - The presence of proteases in serum-containing media can degrade the peptide. Consider reducing serum concentration or using a serum-free medium if compatible with your cells. |
| Inactive Control Peptide | - Use a scrambled or inactive peptide control (e.g., KQFK) to confirm that the observed effect is specific to the this compound sequence.[1] |
Issue 2: High variability in in-vivo experiments with topical administration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Delivery | - Ensure precise and consistent volume delivery for each administration. Use calibrated micropipettes. - For ocular studies, be mindful of the animal's blinking reflex which can expel some of the solution. |
| Peptide Aggregation | - While this compound is hydrophilic, aggregation of a FITC-conjugated version has been observed. Visually inspect the peptide solution for any precipitates or cloudiness. If observed, try sonicating the solution briefly. - Consider preparing the peptide solution fresh before each administration. |
| Short Half-life in vivo | - Due to its small size, this compound may have a short half-life in vivo. The experimental design should account for this. Studies have shown retention on the ocular surface for at least one hour.[1] - The dosing schedule may need to be optimized for your specific model and endpoint. |
| Biological Variability | - Ensure that animals are age- and sex-matched. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value |
| Sequence | Lys-Arg-Phe-Lys (this compound) |
| Molecular Formula | C₂₇H₄₇N₉O₅ |
| Molecular Weight | 577.72 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Water, with improved solubility in dilute acidic solutions |
Table 2: Example Experimental Concentrations of this compound Peptide
| Experiment Type | Cell/Animal Model | Concentration/Dosage | Reference |
| In Vitro TGF-β Activation | Bone Marrow-Derived Dendritic Cells (Mouse) | 50 µM | [2] |
| In Vivo Topical Administration | TSP-1-/- Mice (Ocular Inflammation Model) | 5 µg in 5 µL per eye | [2] |
Experimental Protocols
1. In Vitro TGF-β Activation Assay
This protocol is a general guideline based on published studies.[1][2]
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Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) in a complete medium.
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Peptide Preparation: Reconstitute lyophilized this compound peptide in sterile water to create a stock solution. Further dilute the stock solution in the cell culture medium to achieve a final working concentration of 50 µM. Prepare a similar solution with an inactive control peptide (e.g., KQFK).
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Treatment: Add the this compound peptide solution or the control peptide solution to the cell cultures.
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Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
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Analysis: Collect the cell culture supernatants and measure the concentration of active TGF-β using a suitable method, such as an ELISA-based assay.
2. In Vivo Topical Ocular Administration
This protocol is a general guideline based on published studies.[1][2]
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Animal Model: Utilize an appropriate animal model, such as TSP-1 deficient mice for studying ocular inflammation.
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Peptide Preparation: Dissolve the this compound peptide in a sterile, isotonic vehicle suitable for topical ocular administration (e.g., sterile saline). A typical dosage used is 5 µg of the peptide in a 5 µL volume.
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Administration: Under appropriate animal handling procedures, gently apply the 5 µL peptide solution to the ocular surface of the mouse.
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Monitoring: Observe the animals for the desired experimental endpoints at predetermined time points. This may include clinical scoring of inflammation or collection of tissues for further analysis.
Mandatory Visualization
Caption: this compound peptide signaling pathway for TGF-β activation.
Caption: Experimental workflow and potential sources of variability with this compound peptide.
References
how to handle potential KRFK peptide aggregation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRFK peptide stock solutions. Our goal is to help you overcome common challenges, particularly those related to peptide aggregation, to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when handling this compound peptide stock solutions.
Issue 1: Lyophilized this compound peptide will not dissolve in aqueous buffer.
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Possible Cause: The lyophilized peptide powder may contain residual organic solvents from synthesis and purification, hindering dissolution in aqueous solutions.[1] The inherent hydrophobicity of the peptide can also contribute to poor solubility in aqueous buffers.[2]
-
Solution:
-
Initial Dissolution in Organic Solvent: First, attempt to dissolve the peptide in a small amount of a sterile, water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1][2]
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Stepwise Dilution: Once dissolved, add the aqueous buffer of your choice drop-by-drop to the peptide-organic solvent mixture while vortexing or stirring vigorously.[2] This slow dilution prevents localized high concentrations of the peptide that can lead to precipitation.
-
Sonication: If the peptide still does not fully dissolve, sonication can be used to aid dissolution.[2]
-
Issue 2: this compound peptide solution is cloudy or contains visible particulates immediately after preparation.
-
Possible Cause: This indicates immediate aggregation and precipitation upon addition of the aqueous buffer. This can be due to the peptide's concentration being above its solubility limit in the chosen buffer system, or unfavorable pH or ionic strength of the buffer.[3]
-
Solution:
-
Optimize Buffer Conditions:
-
Reduce Peptide Concentration: Prepare a more dilute stock solution. It is often better to work with a lower concentration stock solution that is fully solubilized than a higher concentration one that is aggregated.[3]
-
Use of Chaotropic Agents: For peptides that are particularly difficult to dissolve, strong chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be used to disrupt aggregates.[4] Note that these agents will likely need to be removed before downstream applications.
-
Issue 3: A clear this compound peptide stock solution becomes cloudy over time, especially when stored at 4°C.
-
Possible Cause: The peptide is aggregating over time. This can be influenced by factors such as temperature, pH, and repeated freeze-thaw cycles.[2][3]
-
Solution:
-
Aliquot and Store Properly: Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Flash-Freezing: Rapidly freeze the aliquots using liquid nitrogen and store them at -80°C for long-term stability.[2][3]
-
Proper Thawing: When ready to use, thaw an aliquot quickly in a water bath and use it immediately.[2]
-
Inclusion of Cryoprotectants: For sensitive peptides, consider adding a cryoprotectant like glycerol to the stock solution before freezing to enhance stability.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures.[5] This can be a significant issue in research and drug development as it can lead to a loss of active peptide concentration, altered biological activity, and potentially immunogenic responses.[3]
Q2: How can I detect if my this compound peptide is aggregating?
A2: Several methods can be used to detect peptide aggregation:
-
Visual Inspection: The simplest method is to look for any cloudiness, turbidity, or visible precipitate in the solution.[2]
-
UV-Visible Spectroscopy: An increase in absorbance at wavelengths above 320 nm can indicate the formation of large, light-scattering aggregates.[6]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like fibril structures, can be a sensitive method for detecting certain types of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.[2]
Q3: What are the best practices for preparing and storing this compound peptide stock solutions to minimize aggregation?
A3: To minimize aggregation, follow these best practices:
-
Perform a small-scale solubility test before preparing a large batch of stock solution.[4]
-
Use high-purity, sterile solvents and buffers.
-
Maintain a low peptide concentration whenever possible.[3]
-
Store the peptide solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][3]
-
When thawing, do so quickly and keep the solution on ice until use.
Q4: Can I use vortexing to dissolve my this compound peptide?
A4: While gentle vortexing can be used to aid dissolution, vigorous or prolonged vortexing can sometimes induce aggregation, especially for aggregation-prone peptides. Sonication is often a more effective method for dissolving difficult peptides.[2]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine the optimal solvent for your this compound peptide before preparing a larger stock solution.[4]
-
Weigh a small, known amount of lyophilized this compound peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile, distilled water) to reach a target concentration (e.g., 10 mg/mL).
-
Gently vortex the sample for 30 seconds.
-
Visually inspect the solution for clarity and any undissolved particles.
-
If the peptide is not fully dissolved, sequentially add small amounts of a co-solvent (e.g., DMSO, acetonitrile) and repeat steps 3 and 4. Record the solvent composition that results in a clear solution.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a method for quantifying the size distribution of particles in your peptide solution.[2]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.
-
Control Measurement: First, measure the buffer-only control to ensure there is no contamination.
-
Sample Preparation: Prepare the this compound peptide solution in the desired buffer at the working concentration.
-
Measurement: Place the cuvette containing the peptide sample into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will provide data on the size distribution of particles in the solution. The presence of a population of larger particles may indicate aggregation.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes degradation and aggregation during long-term storage.[3] |
| Solvent Choice | Start with sterile, distilled water. If insoluble, use a minimal amount of an organic solvent (DMSO, DMF, Acetonitrile) followed by dropwise addition of aqueous buffer.[2] | Addresses the potential hydrophobicity of the peptide. |
| pH of Buffer | At least 1 unit away from the peptide's isoelectric point (pI). | Increases the net charge of the peptide, reducing hydrophobic interactions that can lead to aggregation.[3] |
| Additives | Consider cryoprotectants (e.g., glycerol) for long-term frozen storage.[2][3] | Protects the peptide from aggregation during freeze-thaw cycles. |
Visual Workflows
Caption: Troubleshooting workflow for dissolving this compound peptide.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
Validation & Comparative
KRFK vs. 4N1K Peptides: A Comparative Guide to Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the KRFK and 4N1K peptides, two molecules derived from thrombospondin-1 (TSP-1) with distinct immunomodulatory properties. We present a comprehensive overview of their mechanisms of action, supporting experimental data, detailed experimental protocols, and visual representations of their signaling pathways to aid researchers in selecting the appropriate tool for their studies in immunology and drug development.
At a Glance: this compound vs. 4N1K
| Feature | This compound Peptide | 4N1K Peptide |
| Primary Mechanism | Activates latent Transforming Growth Factor-β (TGF-β)[1][2] | Interacts with CD47, but also exhibits CD47-independent effects[3][4][5][6][7][8] |
| Key Receptor | Binds to the Latency-Associated Peptide (LAP) of TGF-β[9] | Primarily targets CD47, but non-specific cell surface binding is reported[3][4][5][6][7][8] |
| Primary Immune Effect | Induces a tolerogenic immune response[1][10] | Modulates phagocytosis ("don't eat me" signal) and can induce apoptosis in tumor cells[11][12] |
| Effect on Dendritic Cells | Suppresses maturation, reducing expression of co-stimulatory molecules[1] | Effects on dendritic cell maturation are less clearly defined |
| Effect on T Cells | Promotes differentiation of regulatory T cells (Tregs) and suppresses Th1 and Th17 cells[1][10][13] | Effects on T cell differentiation are not well-established |
| Clinical Relevance | Potential therapeutic for chronic inflammatory and autoimmune diseases[1] | Investigated as an anti-cancer and anti-angiogenic agent[14][15] |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and 4N1K peptides based on published experimental data.
Table 1: In Vitro Effects of this compound Peptide on Dendritic Cell (DC) Maturation and TGF-β Activation
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| TSP-1-deficient Bone Marrow-Derived DCs | 50 µM this compound (24h) | Active TGF-β in supernatant | ~40% increase compared to control | --INVALID-LINK-- |
| TSP-1-deficient Bone Marrow-Derived DCs | 50 µM this compound (24h) | MHC Class II expression (MFI) | Significant decrease compared to untreated | --INVALID-LINK-- |
| TSP-1-deficient Bone Marrow-Derived DCs | 50 µM this compound (24h) | CD80 expression (MFI) | Significant decrease compared to untreated | --INVALID-LINK-- |
Table 2: In Vivo Effects of this compound Peptide on T Cell Differentiation in TSP-1-deficient Mice
| Treatment Group | T Cell Subset | Percentage of CD4+ T cells | Reference |
| Control Peptide | Th1 (IFN-γ+) | ~12% | --INVALID-LINK-- |
| This compound Peptide | Th1 (IFN-γ+) | ~6% | --INVALID-LINK-- |
| Control Peptide | Th17 (IL-17A+) | ~2.5% | --INVALID-LINK-- |
| This compound Peptide | Th17 (IL-17A+) | ~1% | --INVALID-LINK-- |
| Control Peptide | Treg (Foxp3+) | ~8% | --INVALID-LINK-- |
| This compound Peptide | Treg (Foxp3+) | ~12% | --INVALID-LINK-- |
Table 3: Effects of 4N1K Peptide on Cancer Cells
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| Bladder Cancer Tissue | 4N1K-positive vs. negative | Percentage of apoptotic cells | 4.7% (positive) vs. 3.8% (negative) (p < 0.001) | --INVALID-LINK-- |
| Orthotopic Bladder Cancer Mouse Model | Intra-vesical 50 mM 4N1K | Muscle invasive cancer | 0/9 mice with 4N1K vs. 8/9 mice with saline | --INVALID-LINK-- |
Signaling Pathways
This compound Peptide Signaling Pathway
Caption: this compound peptide activates latent TGF-β, leading to tolerogenic immune responses.
4N1K Peptide Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling in T cells is Essential for CD8 T Cell Suppression and Viral Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CD47-Independent Effects Mediated by the TSP-Derived 4N1K Peptide | PLOS One [journals.plos.org]
- 8. CD47 (Cluster of differentiation 47): an anti-phagocytic receptor with a multitude of signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. doaj.org [doaj.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-β Regulation of T Cells | Annual Reviews [annualreviews.org]
A Comparative Guide to LSKL Peptide for Competitive Inhibition of KRFK-Mediated TGF-β Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LSKL peptide, a competitive inhibitor of KRFK-mediated Transforming Growth Factor-β (TGF-β) activation, with other alternative inhibitory strategies. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Introduction to TGF-β Activation and Inhibition
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is implicated in various pathologies, most notably fibrosis and cancer. TGF-β is secreted in a latent form, non-covalently associated with the Latency-Associated Peptide (LAP). Its activation is a critical regulatory step, and one key mechanism involves the interaction of the this compound motif within thrombospondin-1 (TSP-1) with the LSKL sequence in LAP. This interaction induces a conformational change in the latent TGF-β complex, leading to the release of active TGF-β.
The tetrapeptide LSKL acts as a competitive antagonist by mimicking the binding site on LAP, thereby preventing the interaction with the this compound motif of TSP-1 and inhibiting the subsequent activation of latent TGF-β.[1][2] This targeted approach offers a selective means of modulating TGF-β activity, potentially minimizing off-target effects associated with broader inhibition of the TGF-β signaling pathway.
Comparative Data of TGF-β Inhibitors
The following tables provide a comparative overview of the LSKL peptide and other major classes of TGF-β inhibitors. It is important to note that the presented values are derived from various studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of TGF-β Inhibitors
| Inhibitor Class | Specific Inhibitor | Target | Potency (IC50/pIC50) | Reference |
| Peptide Inhibitor | LSKL | TSP-1/LAP Interaction | pIC50 = 8.28 nM (for a derived tripeptide) | [3] |
| Small Molecule TβRI Kinase Inhibitors | Galunisertib (LY2157299) | ALK5 (TβRI) | IC50 = 56 nM | [4] |
| SB-431542 | ALK5, ALK4, ALK7 | IC50 = 94 nM (for ALK5) | [5] | |
| RepSox | ALK5 | IC50 = 4 nM | [4] | |
| A 83-01 | ALK5, ALK4, ALK7 | IC50 = 12 nM (for ALK5) | [6] | |
| Neutralizing Antibodies | SAR439459 (pan-TGF-β) | TGF-β1, -β2, -β3 | IC50 = 0.008 µg/mL (for TGF-β1) | [7] |
| Fresolimumab (pan-TGF-β) | TGF-β1, -β2, -β3 | IC50 = 0.02 µg/mL (for TGF-β1) | [7] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: In Vivo Efficacy of LSKL Peptide in Preclinical Models
| Disease Model | Animal Model | LSKL Peptide Dose & Administration | Key Findings | Reference |
| Diabetic Nephropathy | Akita Mice (Type 1 Diabetes) | 3 and 30 mg/kg, i.p. injection, 3x/week for 15 weeks | Reduced proteinuria, decreased renal phospho-Smad2/3 levels, and improved markers of tubulointerstitial injury.[8] | [8] |
| Liver Regeneration | Mice (70% hepatectomy) | 30 mg/kg, i.p. injection at 0 and 6 hours post-hepatectomy | Attenuated Smad2 phosphorylation, accelerated S-phase entry of hepatocytes, and faster recovery of liver and body weight.[9][10] | [9][10] |
| Renal Interstitial Fibrosis | Rats (Unilateral Ureteral Obstruction) | 4 mg/kg/day, i.p. injection for 14 days | Significantly inhibited interstitial fibrosis, tubular injury, and collagen deposition. Suppressed TGF-β1 and pSmad2 expression.[11] | [11] |
| Multiple Myeloma | SCID Mice (CAG myeloma model) | 30 mg/kg/day via osmotic pump for 4 weeks | Reduced tumor burden by 75% and decreased active TGF-β signaling in the bone marrow. | [12] |
| Abdominal Aortic Aneurysm | ApoE-/- Mice (Angiotensin II-infused) | N/A | Reduced plasma TGF-β1 activity and decreased phosphorylated Smad2/3 levels in aortic lysates. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of LSKL peptide and TGF-β signaling.
Western Blot for Phosphorylated SMAD2/3
This protocol is designed to assess the activation of the canonical TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, NIH/3T3) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours in serum-free media.
-
Pre-treat cells with varying concentrations of LSKL peptide or other inhibitors for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.
b. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of 1X SDS sample buffer per well.
-
Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet cellular debris.
c. SDS-PAGE and Western Blotting:
-
Load 20 µL of the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% w/v nonfat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, the membrane can be stripped and re-probed for total SMAD2/3 or a housekeeping protein like β-actin.
TGF-β Reporter Luciferase Assay
This assay quantifies TGF-β signaling activity by measuring the expression of a luciferase reporter gene under the control of a SMAD-responsive promoter element (e.g., CAGA-luc).
a. Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T) with a SMAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells into a 96-well plate.
b. Cell Treatment:
-
Allow the cells to attach for at least 4 hours.
-
Pre-treat the cells with a serial dilution of LSKL peptide or other inhibitors for 1-2 hours.
-
Add a sub-maximal concentration (EC80) of TGF-β1 to the wells. Include control wells with no TGF-β1 (baseline) and TGF-β1 with no inhibitor (maximum signal).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
c. Luciferase Activity Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells by adding the appropriate lysis buffer.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a plate reader.
-
Add the Renilla luciferase substrate (stop and glo reagent) to each well and measure the luminescence again.
d. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of luciferase activity by TGF-β1 relative to the unstimulated control.
-
Plot the normalized luciferase activity against the concentration of the inhibitor to determine the IC50 value.
In Vitro Competitive Binding Assay
This protocol provides a framework for demonstrating the direct competitive interaction between the LSKL peptide and a this compound-containing peptide for binding to the Latency-Associated Peptide (LAP).
a. Reagents and Materials:
-
Recombinant human LAP.
-
Biotinylated this compound-containing peptide (e.g., from TSP-1).
-
LSKL peptide and a scrambled control peptide (e.g., SLLK).
-
Streptavidin-coated microplates.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Detection antibody against LAP (e.g., anti-His tag if LAP is His-tagged).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
b. Assay Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated this compound peptide by incubating for 1-2 hours at room temperature. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare a solution of recombinant LAP in assay buffer.
-
In a separate plate or tubes, pre-incubate the LAP solution with a serial dilution of the LSKL peptide or the scrambled control peptide for 30-60 minutes at room temperature.
-
Add the LAP/peptide mixtures to the this compound-coated wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody against LAP and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
c. Data Analysis:
-
The signal will be inversely proportional to the concentration of the LSKL peptide.
-
Plot the absorbance against the concentration of the LSKL peptide to generate a competition curve and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: TGF-β Signaling Pathway and LSKL Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Competitive Binding Assay Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pan-TGFβ inhibition by SAR439459 relieves immunosuppression and improves antitumor efficacy of PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Transforming Growth Factor-β Activation Diminishes Tumor Progression and Osteolytic Bone Disease in Mouse Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of KRFK's Interaction with the Latent TGF-β Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the KRFK peptide's interaction with the latent Transforming Growth Factor-β (TGF-β) complex against alternative activation mechanisms. The content is designed to offer an objective assessment supported by experimental data to aid in research and development decisions.
Introduction to this compound and Latent TGF-β Activation
The peptide this compound, derived from Thrombospondin-1 (TSP-1), is a known activator of the latent TGF-β complex.[1][2] TGF-β is a pleiotropic cytokine that regulates numerous cellular processes, and its activation from an inert latent state is a critical control point in its signaling cascade. The latent TGF-β complex consists of the mature TGF-β dimer non-covalently associated with the Latency-Associated Peptide (LAP). The interaction between the LSKL sequence on LAP and the RKPK sequence within mature TGF-β is crucial for maintaining this latency.[2] this compound activates latent TGF-β by competitively binding to the LSKL sequence within the LAP, leading to the release of the active TGF-β cytokine.[2][3] This activation is independent of TSP-1 receptors such as CD36 and CD47.[1]
Comparative Analysis of TGF-β Activation
To understand the specificity of this compound, it is essential to compare its mechanism and performance with other known activators and relevant controls.
Data Presentation:
Table 1: Comparison of this compound with Control Peptides
| Peptide | Sequence | Role in TGF-β Activation | Reported Effect |
| This compound | Lys-Arg-Phe-Lys | Activator | Activates latent TGF-β by binding to the LSKL motif on LAP.[2][3] |
| KQFK | Lys-Gln-Phe-Lys | Inactive Control | Used as a negative control; does not activate latent TGF-β.[3] |
| KRAK | Lys-Arg-Ala-Lys | Inactive Control | Used as a negative control; shows no inhibition of thrombospondin-LAP complex formation, indicating a lack of specific binding.[4] |
| LSKL | Leu-Ser-Lys-Leu | Inhibitor | Competitively inhibits this compound and TSP-1 mediated TGF-β activation by binding to the this compound motif.[5][6] |
Table 2: this compound vs. Alternative Endogenous TGF-β Activation Mechanisms
| Activation Mechanism | Key Molecules | General Principle | Specificity |
| This compound Peptide | This compound peptide, LSKL motif on LAP | Competitive binding to the LSKL motif on LAP, disrupting the latent complex.[2] | High specificity for the LSKL motif. |
| Proteases | Plasmin, MMP-2, MMP-9 | Proteolytic cleavage of LAP, releasing active TGF-β.[7] | Broad specificity, can be influenced by the presence of integrins. |
| Integrins | αvβ6, αvβ8 | Binding to an RGD motif on LAP, exerting mechanical force to induce a conformational change and release active TGF-β.[8][9][10][11][12] | Specific for TGF-β isoforms containing the RGD motif in their LAP (TGF-β1 and TGF-β3).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess the this compound-latent TGF-β interaction.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the physical interaction between this compound and the latent TGF-β complex (specifically the LAP).
Protocol:
-
Lysate Preparation: Prepare cell lysates from cells known to secrete the latent TGF-β complex under non-denaturing conditions to preserve protein interactions.
-
Pre-incubation: Incubate the cell lysate with the this compound peptide, a control peptide (e.g., KRAK), or a vehicle control for a specified time at 4°C.
-
Immunoprecipitation: Add an antibody specific for the LAP to the lysates and incubate to form immune complexes.
-
Capture: Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against components of the latent TGF-β complex to detect co-precipitated proteins. A successful Co-IP will show the presence of the latent TGF-β complex components in the this compound-treated sample but not in the control peptide sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the activation of latent TGF-β by this compound.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for active TGF-β.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add samples of latent TGF-β that have been incubated with varying concentrations of this compound, control peptides, or vehicle.
-
Detection: Add a biotinylated detection antibody specific for active TGF-β, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
Quantification: Generate a standard curve using known concentrations of active TGF-β to quantify the amount of activated TGF-β in each sample.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the this compound peptide to the LSKL motif or the latent TGF-β complex.
Protocol:
-
Chip Preparation: Immobilize a synthetic LSKL peptide or the purified latent TGF-β complex onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the this compound peptide (analyte) over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor the association and dissociation of the peptide.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) to quantify the binding affinity. This can be compared to the binding of control peptides.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated activation of the latent TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Bioavailability of TGF-β and TGF-β-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Specificity, versatility and control of TGF-β family signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin-Mediated Transforming Growth Factor-β Activation, a Potential Therapeutic Target in Fibrogenic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin αVβ6-mediated activation of latent TGF-β requires the latent TGF-β binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: KRFK Peptide vs. Established Therapies for Chronic Ocular Surface Inflammation
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the novel TGF-β activating peptide, KRFK, benchmarked against current standards of care—corticosteroids, calcineurin inhibitors, and LFA-1 antagonists—in the management of chronic ocular surface inflammatory disorders.
The landscape of therapeutic options for chronic ocular surface inflammation, a condition often associated with dry eye disease (DED) and Sjögren's syndrome, is evolving. While established treatments like corticosteroids, cyclosporine, and lifitegrast have demonstrated clinical efficacy, their mechanisms and limitations necessitate the exploration of novel pathways. This guide provides a comparative analysis of this compound, a novel peptide activator of Transforming Growth Factor-beta (TGF-β), against these established anti-inflammatory agents, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Strategies
Established therapies for ocular surface inflammation primarily function by broadly suppressing T-cell activation and inflammatory signaling. In contrast, this compound employs a more targeted immunomodulatory approach by activating a key anti-inflammatory and pro-homeostatic cytokine, TGF-β.
-
This compound: A peptide derived from thrombospondin-1 (TSP-1), this compound activates latent TGF-β.[1] This activation is crucial for maintaining immune tolerance at the ocular surface. Activated TGF-β signaling promotes the differentiation of regulatory T-cells (Tregs) while suppressing the activity of pathogenic effector T-cells like Th1 and Th17, thereby restoring immune balance.[2][3][4]
-
Corticosteroids (e.g., Dexamethasone): These agents exert potent, broad-spectrum anti-inflammatory effects by inhibiting genes that code for pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and IFN-γ, thus reducing T-cell proliferation and function.[5]
-
Calcineurin Inhibitors (e.g., Cyclosporine A): Cyclosporine A inhibits T-cell activation by binding to cyclophilin, which in turn inhibits calcineurin. This action blocks the transcription of key cytokines like IL-2, which is essential for T-cell proliferation.[2][6][7]
-
LFA-1 Antagonists (e.g., Lifitegrast): Lifitegrast blocks the interaction between Lymphocyte Function-Associated antigen-1 (LFA-1) on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on antigen-presenting cells.[8] This prevents T-cell activation, migration, and the subsequent release of inflammatory cytokines on the ocular surface.[8][9]
References
- 1. optometrytimes.com [optometrytimes.com]
- 2. Characterization of T cells in the progression of dry eye disease using single-cell RNA sequencing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 5. Cyclosporine for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine preconditions dendritic cells during differentiation and reduces IL-2 and IL-12 production following activation: a potential tolerogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporin A inhibits dendritic cell maturation promoted by TNF-alpha or LPS but not by double-stranded RNA or CD40L - PubMed [pubmed.ncbi.nlm.nih.gov]
KRFK Peptide: A Comparative Analysis of its Effects Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide KRFK, derived from the matricellular protein Thrombospondin-1 (TSP-1), has emerged as a significant modulator of cellular behavior, primarily through its ability to activate the potent cytokine, transforming growth factor-beta (TGF-β). This guide provides a comprehensive comparison of this compound's effects in various cell types, supported by experimental data and detailed protocols.
Mechanism of Action: Activating Latent TGF-β
This compound's primary mechanism of action is the activation of latent TGF-β.[1] TGF-β is secreted from cells in an inactive complex with a latency-associated peptide (LAP). This compound, containing the amino acid sequence Lys-Arg-Phe-Lys, competes with a sequence on mature TGF-β for binding to the LSKL sequence within LAP.[2] This interaction disrupts the latent complex, releasing active TGF-β, which can then bind to its receptors on target cells and initiate downstream signaling.[2][3] This activation is independent of TSP-1's other receptors like CD36 and CD47.[1]
Comparative Effects of this compound on Various Cell Types
The cellular response to this compound is dictated by the downstream effects of TGF-β signaling, which are highly context- and cell-type-specific. Below is a summary of the observed effects of this compound in different cell types based on available experimental data.
| Cell Type | Key Effects of this compound Treatment | Observed Phenotypic Changes | Supporting Experimental Data |
| Dendritic Cells (DCs) | Activation of endogenous latent TGF-β. | Reduction in the expression of maturation markers (MHC class II, CD80), promoting a tolerogenic phenotype. | In TSP-1-deficient bone marrow-derived dendritic cells (BMDCs), 50 μM this compound for 24 hours significantly increased the percentage of active TGF-β in supernatants and reduced the expression of MHC class II and CD80.[2] |
| T Helper Cells (Th1 and Th17) | Reduction in the proportion of pathogenic Th1 and Th17 cells. | Altered peripheral balance of inflammatory T cell effectors. | Topical application of this compound in a TSP-1-deficient mouse model of ocular inflammation led to a significant decrease in the percentage of IFN-γ+ (Th1) and IL-17A+ (Th17) CD4+ T cells in draining lymph nodes.[2][4] |
| Regulatory T cells (Tregs) | Increased proportion of Treg cells. | Enhanced immune regulation. | Topical this compound treatment in a TSP-1-deficient mouse model resulted in a significant increase in the percentage of Foxp3+ (Treg) CD4+ T cells in draining lymph nodes.[2][4] |
| Squamous Cell Carcinoma Cells (A431) | Inhibition of in vivo tumor growth and angiogenesis. | Reduced tumor size and microvessel density. | A431 cells transfected to express the this compound-containing second type-1 repeat of TSP-1 showed significantly inhibited tumor growth in nude mice. This effect was associated with increased levels of active and total TGF-β in the tumors.[5] |
| Fibroblasts/Ocular Surface Tissue | No significant induction of fibrotic changes at therapeutic doses. | Maintenance of normal tissue architecture. | In a mouse model of ocular inflammation, topical this compound administration did not lead to increased collagen deposition or expression of the myofibroblast marker α-SMA in conjunctival tissues, as assessed by Sirius red staining and immunofluorescence.[2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound-mediated activation of the canonical TGF-β/SMAD signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on dendritic cells in vitro.
Detailed Experimental Protocols
1. In Vitro Dendritic Cell (DC) Maturation Assay
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from TSP-1-deficient mice.
-
Treatment: BMDCs are cultured and treated with either the this compound peptide (50 μM) or a control peptide (KQFK) for 24 hours.[2]
-
TGF-β Activity Measurement: Supernatants from the cell cultures are collected. The levels of active TGF-β are quantified using MFB-F11 cells, a fibroblast cell line that is stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of a TGF-β-responsive promoter.[2]
-
Flow Cytometry: The cultured BMDCs are harvested and stained with fluorescently labeled antibodies against MHC class II and the co-stimulatory molecule CD80. The expression levels of these markers are then analyzed by flow cytometry to assess the maturation state of the DCs.[2]
2. In Vivo T Cell Differentiation in a Mouse Model of Ocular Inflammation
-
Animal Model: TSP-1-deficient (TSP-1-/-) mice, which spontaneously develop chronic ocular inflammation, are used.
-
Treatment: A solution containing the this compound peptide is topically administered to the eyes of the TSP-1-/- mice. A control group receives a control peptide.
-
Lymph Node Analysis: After the treatment period, the cervical lymph nodes draining the ocular surface are harvested.
-
Flow Cytometry: Lymph node cells are stimulated in vitro with phorbol 12-myristate 13-acetate (PMA) and ionomycin. The cells are then stained for surface CD4 and intracellularly for IFN-γ (a marker for Th1 cells), IL-17A (a marker for Th17 cells), and Foxp3 (a marker for regulatory T cells). The proportions of these T cell subsets within the CD4+ population are determined by flow cytometry.[4]
3. In Vivo Tumor Growth and Angiogenesis Assay
-
Cell Line Transfection: Human squamous cell carcinoma A431 cells are transfected with a vector to express the second type-1 repeat of TSP-1 containing the this compound sequence (TSR2 + this compound). Control cells are transfected with an empty vector or a vector expressing the repeat without the this compound sequence.[5]
-
Tumor Implantation: The transfected A431 cells are injected subcutaneously into nude mice.
-
Tumor Growth Measurement: Tumor volume is monitored over time.
-
Analysis of TGF-β and Angiogenesis: At the end of the experiment, tumors are excised. Levels of active and total TGF-β are measured in tumor lysates. Tumor angiogenesis is assessed by analyzing microvessel density, for example, through staining for endothelial cell markers like CD31.[5]
Alternative and Complementary Approaches
While this compound is a specific activator of latent TGF-β, other molecules can also modulate the TGF-β signaling pathway.
-
LSKL Peptide: The peptide LSKL is derived from the latency-associated peptide and can competitively inhibit the activation of latent TGF-β by TSP-1 and, by extension, this compound.[5] It can be used as an experimental tool to block TGF-β activation.
-
Small Molecule Inhibitors: Several small molecules that inhibit the TGF-β receptor kinases (e.g., SB-431542, Galunisertib) can block TGF-β signaling downstream of ligand activation.[1] These can be used to confirm that the effects of this compound are indeed mediated through the TGF-β pathway.
-
Recombinant TGF-β: Direct application of recombinant active TGF-β can be used as a positive control to compare the magnitude and nature of the cellular response to that induced by this compound-mediated activation of endogenous latent TGF-β.
Conclusion
The this compound peptide is a valuable research tool and potential therapeutic agent that leverages the activation of endogenous latent TGF-β to modulate cellular responses. Its effects are highly pleiotropic and depend on the specific cell type and its surrounding microenvironment. In immune cells, this compound generally promotes a more tolerogenic and anti-inflammatory phenotype. In the context of cancer, its activation of TGF-β can inhibit tumor growth and angiogenesis. A noteworthy characteristic is its ability to activate TGF-β without inducing significant fibrotic changes in certain tissues at therapeutic concentrations. Further research into the effects of this compound on a broader range of cell types will continue to elucidate its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression of the type-1 repeats of thrombospondin-1 inhibits tumor growth through activation of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Profiles of KRFK and Other TSP-1 Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
Thrombospondin-1 (TSP-1) is a multifaceted matricellular protein that plays a crucial role in the regulation of immune responses. Its immunomodulatory functions are mediated by various distinct domains that interact with different cell surface receptors, leading to a spectrum of downstream signaling events. This guide provides a comparative analysis of the immunomodulatory profile of the TSP-1 derived peptide KRFK against other notable TSP-1 peptides that signal through the CD47 and CD36 receptors. The information is compiled from preclinical studies and is intended to provide an objective overview to aid in research and drug development.
Executive Summary
This guide systematically compares the immunomodulatory activities of three classes of TSP-1 derived peptides, categorized by their primary receptor interactions:
-
This compound: A peptide that activates latent Transforming Growth Factor-β (TGF-β) independently of the canonical TSP-1 receptors, CD47 and CD36.
-
CD47-Binding Peptides (e.g., 4N1K): Peptides derived from the C-terminal domain of TSP-1 that interact with the CD47 receptor.
-
CD36-Binding Peptides: Peptides that engage with the CD36 receptor, a member of the class B scavenger receptor family.
The subsequent sections will delve into their distinct mechanisms of action, present available quantitative data on their immunomodulatory effects, provide detailed experimental protocols for key assays, and visualize the relevant signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the known immunomodulatory effects of this compound and other TSP-1 derived peptides. It is important to note that direct head-to-head comparative studies for all these peptides across all parameters are limited. The data presented is compiled from various studies, and experimental conditions may differ.
| Peptide Class | Primary Receptor/Target | Reported Effect on Dendritic Cells (DCs) | Reported Effect on T-Cells | Reported Effect on Macrophages | Key Cytokine Modulation |
| This compound | Latent TGF-β | Induces a tolerogenic phenotype; reduces expression of maturation markers (MHC class II, CD80)[1][2]. | Reduces the proportion of pathogenic Th1 and Th17 cells; increases the proportion of regulatory T cells (Tregs)[2][3]. | Not extensively studied. | Activates TGF-β[1][2]. |
| CD47-Binding Peptides (e.g., 4N1K) | CD47 | Can inhibit DC maturation and IL-12 production[4]. | Suppresses T-cell activation[5]. Some studies suggest potential non-specific effects[6]. | Can modulate cytokine production[4]. | May decrease IL-12 and TNF-α[4]. |
| CD36-Binding Peptides | CD36 | Not extensively studied. | Not extensively studied. | Can stimulate TNF-α expression via the TLR4 pathway; may also stimulate IL-10 expression[1][4]. | Increases TNF-α; may increase IL-10[1][4]. |
Signaling Pathways
The distinct immunomodulatory profiles of these peptides stem from their engagement with different signaling cascades.
This compound and the TGF-β Signaling Pathway
This compound's mechanism of action is unique among the studied TSP-1 peptides as it does not rely on direct binding to common TSP-1 receptors like CD47 or CD36. Instead, it activates latent TGF-β by interacting with the Latency-Associated Peptide (LAP), which holds TGF-β in an inactive state[2][4]. This activation leads to the canonical TGF-β signaling cascade through Smad proteins, ultimately resulting in the transcription of genes that promote a tolerogenic and anti-inflammatory environment.
References
- 1. Thrombospondin 1 activates the macrophage Toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secreted Thrombospondin-1 Regulates Macrophage Interleukin-1β Production and Activation through CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KRFK Peptide: A Procedural Guide
Peptides such as KRFK should be treated as chemical waste due to their potential biological activity and unknown long-term environmental effects. Therefore, they must not be disposed of through standard laboratory drains or in regular solid waste. The primary directive is to follow your institution's specific guidelines for chemical and hazardous waste disposal. For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department or a designated waste management officer is the recommended course of action.
Summary of this compound Disposal Procedures
The following table summarizes the essential logistical and safety information for the proper disposal of this compound.
| Aspect | Procedure |
| Waste Classification | Chemical Waste |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible chemical waste container. |
| Liquid this compound Waste (Solutions) | Collect in a clearly labeled, sealed, and compatible chemical waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Dispose of contaminated items (e.g., gloves, pipette tips, absorbent materials) as chemical waste in a designated container. |
| Labeling | Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "Thrombospondin-1 derived peptide"), and any known hazard information. |
| Storage | Store sealed waste containers in a designated, secure area away from incompatible materials until collection. |
| Disposal Method | Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service. |
Experimental Protocols for this compound Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard and required "protocol" for disposal is to manage it as chemical waste through your institution's established procedures. The following step-by-step guidance outlines the methodology for the safe handling and disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE, including eye protection (safety goggles or a face shield), chemical-resistant gloves, and a lab coat.
-
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container suitable for chemical waste. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. It is crucial not to mix peptide solutions with other incompatible waste streams.[1]
-
-
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[2]
-
Store the sealed waste containers in a designated and secure area, segregated from incompatible materials, until they can be collected by your institution's waste management service.[3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or chemical safety officer to schedule the pickup and disposal of the this compound waste.[1]
-
Provide them with accurate information regarding the contents of the waste container to ensure proper handling and disposal in accordance with local, state, and federal regulations.[1]
-
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the collection and disposal of this compound waste.
Caption: Logical flow for determining the disposal path for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
